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  • Product: 4-Methoxy-3,5-dinitrotoluene
  • CAS: 29455-11-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Methoxy-3,5-dinitrotoluene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-3,5-dinitrotoluene, also known as 4-methyl-2,6-dinitroanisole, is a nitroaromatic compound with the chemical formula C₈H₈N₂O₅.[1] As a member of the dinitrotoluene family, it holds significant interest for researchers in fields ranging from materials science to drug development. Its structure, featuring a methoxy group and two nitro groups on a toluene backbone, imparts a unique combination of properties that influence its reactivity, solubility, and potential applications. This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of energetic materials and specialty chemicals where controlled energy release is a critical factor.[1]

Chemical and Physical Identity

A clear identification of a chemical substance is the foundation of any scientific investigation. The following table summarizes the key identifiers for 4-Methoxy-3,5-dinitrotoluene.

IdentifierValue
IUPAC Name 1-Methoxy-4-methyl-2,6-dinitrobenzene
Synonyms 4-Methyl-2,6-dinitroanisole, 4-Methoxy-3,5-dinitrotoluene
CAS Number 29455-11-6
Molecular Formula C₈H₈N₂O₅
Molecular Weight 212.16 g/mol [1]
Chemical Structure

Tabulated Physicochemical Properties

For ease of reference, the table below summarizes the available and estimated physicochemical properties of 4-Methoxy-3,5-dinitrotoluene.

PropertyValueSource/Comment
Appearance Light yellow to yellow to green powder/crystalTokyo Chemical Industry
Melting Point 124 °C[1] (Range: 122.0 to 126.0 °C)MySkinRecipes, Tokyo Chemical Industry
Boiling Point Data not available
Solubility Soluble in Toluene.Tokyo Chemical Industry
Density Data not available
Vapor Pressure Data not available
LogP (Octanol-Water Partition Coefficient) 2.1 (Predicted)
pKa (Acidic) 10.5 (Predicted)

Detailed Discussion of Key Physicochemical Properties

Melting Point and Thermal Stability
Solubility Profile

The solubility of a compound governs its utility in various applications, from reaction chemistry to biological systems. 4-Methoxy-3,5-dinitrotoluene is reported to be soluble in toluene.[2] Based on its structure—a largely nonpolar aromatic ring with polar nitro and methoxy groups—it is expected to be soluble in a range of common organic solvents such as acetone, ethyl acetate, and dichloromethane. Its solubility in protic solvents like ethanol and methanol is likely to be moderate. Due to the presence of the polar nitro groups, it is expected to have very low solubility in water. Understanding the solubility profile is crucial for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and formulation.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a nonpolar environment over a polar one. This parameter is of paramount importance in drug development as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. There is no experimentally determined LogP value for 4-Methoxy-3,5-dinitrotoluene in the available literature. However, computational models predict a LogP value of approximately 2.1. This value suggests that the compound is moderately lipophilic and would likely exhibit some membrane permeability.

Acidity (pKa)

The pKa of a compound indicates its acidity. While 4-Methoxy-3,5-dinitrotoluene does not possess a classic acidic functional group like a carboxylic acid or a phenol, the protons on the methyl group and the aromatic ring can be acidic under strongly basic conditions, a common feature of nitroaromatic compounds. A predicted pKa value for the most acidic proton is around 10.5, indicating that it is a very weak acid. This property can be relevant in certain chemical reactions and for understanding its behavior in different pH environments.

Experimental Protocols

To ensure scientific integrity and provide practical guidance, this section details standardized, self-validating protocols for determining key physicochemical properties. The causality behind the experimental choices is explained to provide a deeper understanding of the methodology.

Protocol 1: Determination of Melting Point by Capillary Method

The capillary melting point determination is a standard and reliable method for assessing the purity of a crystalline solid.[3][4]

Objective: To determine the melting point range of a solid sample of 4-Methoxy-3,5-dinitrotoluene.

Methodology:

  • Sample Preparation: A small amount of the crystalline 4-Methoxy-3,5-dinitrotoluene is finely powdered. A capillary tube, sealed at one end, is tapped into the powder to pack a small amount (2-3 mm in height) of the sample into the sealed end.[5]

  • Apparatus Setup: The packed capillary tube is placed in a melting point apparatus. The apparatus should be calibrated using standards with known melting points.

  • Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point. For an accurate measurement, the heating rate should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.[6]

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The melting point is reported as a range.[6]

Causality of Experimental Choices:

  • Fine Powder: Grinding the sample into a fine powder ensures uniform heat distribution.

  • Small Sample Size: A small, well-packed sample ensures that the entire sample melts over a narrow temperature range.

  • Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to equilibrate, ensuring an accurate reading.[6]

  • Calibration: Calibrating the apparatus with known standards ensures the accuracy of the thermometer.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Grind Sample to Fine Powder B Pack Capillary Tube (2-3 mm) A->B C Place in Calibrated Apparatus B->C D Heat Rapidly (Approx. MP) C->D E Heat Slowly (1-2°C/min) near MP D->E F Observe and Record Range E->F G Report Melting Point Range F->G

Caption: Workflow for determining the melting point of a crystalline solid.

Protocol 2: Qualitative and Semi-Quantitative Solubility Determination

This protocol outlines a systematic approach to determine the solubility of 4-Methoxy-3,5-dinitrotoluene in various solvents.[7][8]

Objective: To assess the solubility of 4-Methoxy-3,5-dinitrotoluene in water, common organic solvents, and aqueous acidic and basic solutions.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be selected, including water, ethanol, acetone, ethyl acetate, toluene, and hexane.

  • Qualitative Assessment: To a small, clean test tube, add approximately 10-20 mg of 4-Methoxy-3,5-dinitrotoluene. Add 1 mL of the chosen solvent.

  • Observation: Vigorously agitate the mixture for 1-2 minutes. Observe if the solid dissolves completely. If it dissolves, the compound is classified as "soluble." If some solid remains, it is "partially soluble." If no apparent dissolution occurs, it is "insoluble."

  • Semi-Quantitative Assessment (for soluble compounds): If the compound is soluble, add more solute in small, known increments until saturation is reached (i.e., solid material remains undissolved after agitation). This provides a semi-quantitative measure of solubility (e.g., >100 mg/mL).

  • Acid/Base Solubility: Test the solubility in 5% aqueous HCl and 5% aqueous NaOH to determine if the compound has any basic or acidic character that would lead to salt formation and increased aqueous solubility.

Causality of Experimental Choices:

  • Range of Solvents: Using solvents with a wide range of polarities provides a comprehensive picture of the compound's solubility profile.

  • Standardized Ratio: Using a consistent solute-to-solvent ratio allows for comparable results across different solvents.

  • Agitation: Agitation increases the surface area of the solute in contact with the solvent, accelerating the dissolution process.

  • Acid/Base Testing: This is a classic qualitative analysis technique to identify acidic or basic functional groups.[8]

Workflow for Solubility Determination

SolubilityWorkflow A Weigh 10-20 mg of Sample B Add 1 mL of Solvent A->B C Agitate Vigorously B->C D Observe for Dissolution C->D E Soluble D->E Complete F Partially Soluble D->F Partial G Insoluble D->G None H Repeat with Different Solvents E->H F->H G->H

Caption: Workflow for the qualitative determination of solubility.

Safety and Handling

Nitroaromatic compounds should be handled with care due to their potential for toxicity and, in some cases, explosive properties. While specific toxicity data for 4-Methoxy-3,5-dinitrotoluene is limited, the safety precautions for related dinitrotoluenes should be followed.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[1]

  • Toxicity: Dinitrotoluene isomers are generally considered toxic and may have adverse effects on the blood, liver, and nervous system. Handle with the assumption that this compound has similar toxicological properties.

Conclusion

References

  • MySkinRecipes. (n.d.). 4-Methoxy-3,5-dinitrotoluene. Retrieved from [Link]

  • Davies, P., & Provatas, A. (2006). Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. DSTO-TR-1904.
  • U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). EPA 505-F-12-001.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Carrying out a melting point determination [Video]. YouTube. Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Salahaddin-Erbil. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Collin College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 4-Methyl-2,6-dinitroanisole in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-2,6-dinitroanisole (MDNA). Directed at researchers, scientists, and professionals in drug development and mate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Methyl-2,6-dinitroanisole (MDNA). Directed at researchers, scientists, and professionals in drug development and materials science, this document navigates the theoretical and practical aspects of MDNA's solubility. In the absence of extensive direct experimental data for MDNA in publicly accessible literature, this guide establishes a robust predictive framework by leveraging detailed solubility data for the structurally analogous compound, 2,4-dinitroanisole (DNAN). The guide synthesizes physicochemical principles, presents a standardized experimental protocol for solubility determination, and explores the anticipated impact of MDNA's unique molecular structure on its behavior in various organic solvents.

Introduction: The Significance of Solubility in a Molecular Context

4-Methyl-2,6-dinitroanisole (MDNA) is a nitroaromatic compound with a molecular structure that suggests its potential utility in various chemical and pharmaceutical applications. The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in biological systems and its viability in formulation and manufacturing processes. Understanding the solubility of MDNA in a range of organic solvents is paramount for predicting its dissolution rate, bioavailability, and suitability for processes such as crystallization, purification, and the preparation of homogenous reaction mixtures.

This guide addresses the current information gap regarding the solubility of MDNA. By examining the well-documented solubility of the closely related 2,4-dinitroanisole (DNAN), we can extrapolate and provide valuable, field-tested insights into the expected solubility profile of MDNA.

Physicochemical Properties: A Comparative Analysis

Table 1: Comparative Physicochemical Properties of Dinitroanisole Derivatives

Property2,4-Dinitroanisole (DNAN)2,6-Dinitroanisole4-Methyl-2,6-dinitroanisole (MDNA) (Predicted)
Molecular Formula C₇H₆N₂O₅[1]C₇H₆N₂O₅[2]C₈H₈N₂O₅
Molecular Weight 198.13 g/mol [1]198.13 g/mol [2]212.15 g/mol
Appearance Pale yellow granular crystals or needles[3]-Likely a crystalline solid
Melting Point 94.5 °C[3]-Likely to be different from DNAN due to changes in crystal lattice energy from the methyl group.
Polarity High, due to two nitro groups and a methoxy group.High, similar to DNAN.High, but the addition of a nonpolar methyl group may slightly reduce overall polarity compared to dinitroanisole.

The key structural differences for MDNA are the presence of a methyl group on the benzene ring and the shift of a nitro group to the ortho position relative to the methoxy group. The additional methyl group will increase the molecular weight and the nonpolar surface area of the molecule. This is expected to decrease its solubility in polar solvents and increase its solubility in nonpolar solvents compared to DNAN.

Solubility Profile of a Structural Analogue: 2,4-Dinitroanisole (DNAN)

To provide a quantitative baseline, the experimental solubility of 2,4-dinitroanisole (DNAN) in various pure organic solvents has been documented. These data are invaluable for making informed predictions about MDNA's behavior. A study measured the mole fraction solubility of DNAN at temperatures ranging from 283.15 K to 313.15 K using a gravimetric method.[4] The solubility was found to be temperature-dependent, increasing with a rise in temperature across all tested solvents.[4]

The order of solubility for DNAN in the tested solvents was: acetone ≈ cyclohexanone > ethyl acetate > toluene > ethanol > n-propanol > n-butanol ≈ i-propanol > cyclohexane.[4]

Table 2: Mole Fraction Solubility (x) of 2,4-Dinitroanisole (DNAN) in Select Organic Solvents at Different Temperatures (K)

Solvent283.15 K293.15 K303.15 K313.15 K
Acetone 0.12540.17630.24250.3289
Ethyl Acetate 0.08120.11580.16130.2217
Toluene 0.04310.06320.09010.1263
Ethanol 0.01980.02950.04310.0621
Cyclohexane 0.00150.00240.00380.0059

Data extracted from Gao, F., et al. (2021). Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K. Journal of Chemical & Engineering Data.

Experimental Protocol for Solubility Determination

To generate precise and reliable solubility data for 4-Methyl-2,6-dinitroanisole, a standardized experimental methodology is required. The isothermal saturation method is a robust and widely accepted technique.

Principle

A supersaturated solution of the solute (MDNA) in the chosen solvent is prepared at a constant temperature. The mixture is agitated for a sufficient period to ensure equilibrium is reached. The saturated solution is then filtered to remove excess solid, and the concentration of the solute in the clear supernatant is determined gravimetrically or by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

Step-by-Step Methodology
  • Preparation of the Saturated Solution:

    • Add an excess amount of crystalline MDNA to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel.

    • Continuously agitate the mixture using a magnetic stirrer or a shaker bath.

    • Maintain a constant temperature (e.g., 298.15 K ± 0.1 K) for a predetermined equilibration time (typically 24-48 hours, to be determined by preliminary experiments).

  • Phase Separation:

    • After equilibration, cease agitation and allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to prevent precipitation or further dissolution.

    • Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container.

  • Quantification of Solute:

    • Gravimetric Method:

      • Weigh the container with the filtered solution.

      • Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of MDNA).

      • Once the solvent is completely removed, weigh the container with the solid residue.

      • The mass of the dissolved MDNA and the mass of the solvent can then be used to calculate the solubility in various units (e.g., g/100g solvent, mole fraction).

    • Chromatographic Method (e.g., HPLC):

      • Prepare a series of standard solutions of MDNA with known concentrations.

      • Generate a calibration curve by plotting the chromatographic peak area against concentration.

      • Dilute the filtered saturated solution with a known factor and analyze it using the same HPLC method.

      • Determine the concentration of the diluted solution from the calibration curve and calculate the original concentration in the saturated solution.

Self-Validating System

To ensure the trustworthiness of the results, the following should be implemented:

  • Equilibrium Time Confirmation: Conduct preliminary experiments to determine the minimum time required to reach equilibrium by taking samples at different time points until the measured concentration remains constant.

  • Reproducibility: Perform each solubility measurement in triplicate to ensure the precision of the results.

  • Purity of Materials: Use high-purity MDNA and analytical grade solvents to avoid interference from impurities.

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_quant 3. Quantification cluster_grav Gravimetric Details cluster_hplc HPLC Details prep1 Add excess MDNA to solvent prep2 Seal in temperature-controlled vessel prep1->prep2 prep3 Agitate at constant temperature prep2->prep3 prep4 Allow to equilibrate (24-48h) prep3->prep4 sep1 Cease agitation and allow to settle prep4->sep1 sep2 Withdraw supernatant with pre-set temperature syringe sep1->sep2 sep3 Filter through 0.45 µm filter sep2->sep3 quant_choice Method? sep3->quant_choice grav Gravimetric Method quant_choice->grav Gravimetric hplc HPLC Method quant_choice->hplc Chromatographic grav1 Weigh filtered solution grav2 Evaporate solvent grav1->grav2 grav3 Weigh solid residue grav2->grav3 grav4 Calculate solubility grav3->grav4 hplc1 Prepare calibration curve hplc3 Analyze sample hplc1->hplc3 hplc2 Dilute sample hplc2->hplc3 hplc4 Calculate concentration hplc3->hplc4

Caption: Experimental workflow for determining the solubility of 4-Methyl-2,6-dinitroanisole.

Factors Influencing the Solubility of 4-Methyl-2,6-dinitroanisole

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[5] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of MDNA will be determined by the balance of intermolecular forces between MDNA molecules (solute-solute), solvent molecules (solvent-solvent), and between MDNA and solvent molecules (solute-solvent).

  • Molecular Structure of MDNA: MDNA possesses both polar and nonpolar characteristics.

    • Polar Moieties: The two nitro groups (-NO₂) and the methoxy group (-OCH₃) are highly polar and can act as hydrogen bond acceptors. These groups will favor interactions with polar solvents.

    • Nonpolar Moieties: The benzene ring and the methyl group (-CH₃) are nonpolar (lipophilic). These will favor interactions with nonpolar solvents through van der Waals forces.

  • Solvent Properties:

    • Polar Protic Solvents (e.g., ethanol, methanol): These solvents can act as hydrogen bond donors and acceptors. They are expected to have moderate solubility for MDNA, with the hydrogen bonding capability of the solvent interacting with the oxygen atoms of the nitro and methoxy groups.

    • Polar Aprotic Solvents (e.g., acetone, ethyl acetate): These solvents have dipole-dipole interactions and can accept hydrogen bonds. Given the high solubility of DNAN in acetone and ethyl acetate, it is predicted that MDNA will also be highly soluble in these solvents.

    • Nonpolar Solvents (e.g., toluene, cyclohexane): These solvents primarily interact through weaker van der Waals forces. The presence of the nonpolar benzene ring and the additional methyl group in MDNA suggests a higher solubility in these solvents compared to a less substituted polar molecule. The methyl group, in particular, enhances the lipophilicity of the molecule, which should improve solubility in nonpolar media relative to DNAN.

intermolecular_interactions cluster_solvents Organic Solvents MDNA 4-Methyl-2,6-dinitroanisole (MDNA) polar_protic Polar Protic (e.g., Ethanol) MDNA->polar_protic Hydrogen Bonding (Acceptor) Dipole-Dipole polar_aprotic Polar Aprotic (e.g., Acetone) MDNA->polar_aprotic Dipole-Dipole Hydrogen Bonding (Acceptor) nonpolar Nonpolar (e.g., Toluene) MDNA->nonpolar van der Waals Forces (Enhanced by -CH₃ group) polar_protic->polar_protic Strong H-Bonding (Solvent-Solvent) polar_aprotic->polar_aprotic Dipole-Dipole (Solvent-Solvent) nonpolar->nonpolar van der Waals (Solvent-Solvent)

Caption: Intermolecular interactions governing the solubility of MDNA in different solvent types.

Conclusion and Future Outlook

This technical guide has established a foundational understanding of the solubility of 4-Methyl-2,6-dinitroanisole in organic solvents. While direct experimental data remains to be published, a robust predictive framework has been constructed based on the physicochemical properties of MDNA and comprehensive solubility data for its structural analogue, 2,4-dinitroanisole. It is predicted that MDNA will exhibit significant solubility in polar aprotic solvents like acetone and ethyl acetate, and moderate solubility in polar protic and nonpolar aromatic solvents. The addition of the methyl group is expected to enhance its solubility in less polar solvents compared to DNAN.

The provided experimental protocol offers a standardized method for generating the precise solubility data required by researchers and drug development professionals. The acquisition of such empirical data is the critical next step to validate the theoretical predictions outlined in this guide and to facilitate the effective application of 4-Methyl-2,6-dinitroanisole in its intended scientific and industrial fields.

References

  • 2,4-Dinitroanisole - Wikipedia. Wikipedia. [Link]

  • Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. Defence Science and Technology Organisation. [Link]

  • Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K | Request PDF. ResearchGate. [Link]

  • 2,4-Dinitroanisole | C7H6N2O5 | CID 8385 - PubChem. PubChem. [Link]

  • 2,6-Dinitroanisole | C7H6N2O5 | CID 597719 - PubChem. PubChem. [Link]

  • CHARACTERIZATION OF 2,4-DINITROANISOLE (DNAN). Defense Technical Information Center. [Link]

  • Nitro compound - Wikipedia. Wikipedia. [Link]

  • (PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds. ResearchGate. [Link]

  • Solubilities of 2,4-Dinitroanisole in Pure Organic and Mixed Organic Solvents at Temperatures between 283.15 and 313.15 K. ACS Publications. [Link]

  • 24.6: Nitro Compounds - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Physical properties of nitro compounds. CHEM-GUIDE. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health. [Link]

  • Characterisation of 2,4-Dinitroanisole: An Ingredient for Use in Low Sensitivity Melt Cast Formulations. Defence Science and Technology Organisation. [Link]

Sources

Foundational

synthesis pathway for 4-Methoxy-3,5-dinitrotoluene

An In-depth Technical Guide on the Synthesis of 4-Methoxy-3,5-dinitrotoluene This guide provides a detailed exploration of the (CAS RN: 29455-11-6), a key intermediate in the production of specialty chemicals and energet...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis of 4-Methoxy-3,5-dinitrotoluene

This guide provides a detailed exploration of the (CAS RN: 29455-11-6), a key intermediate in the production of specialty chemicals and energetic materials. Designed for researchers and chemical development professionals, this document delves into the underlying chemical principles, provides a field-proven experimental protocol, and addresses critical safety and handling considerations.

Strategic Overview: The Chemistry of Synthesis

The preparation of 4-Methoxy-3,5-dinitrotoluene, also known as 4-Methyl-2,6-dinitroanisole, is achieved through the electrophilic aromatic substitution of 4-methoxytoluene (p-methylanisole). The core of this process is a dinitration reaction, where two nitro groups (–NO₂) are introduced onto the aromatic ring.

The Mechanism of Electrophilic Nitration

The synthesis hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically accomplished by reacting concentrated nitric acid with concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid, which then loses a molecule of water to form the nitronium ion.

The electron-rich aromatic ring of 4-methoxytoluene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The reaction concludes with the deprotonation of this intermediate by a weak base (like water or the bisulfate ion), which restores the ring's aromaticity and yields the nitrated product.

Controlling Regioselectivity: The Role of Directing Groups

The substitution pattern on the 4-methoxytoluene ring is dictated by the electronic properties of the existing methoxy (–OCH₃) and methyl (–CH₃) groups. Both are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.

However, the methoxy group is a significantly stronger activating group than the methyl group. Its powerful electron-donating effect via resonance overwhelmingly directs the substitution to its ortho positions (C3 and C5), as the para position is already occupied by the methyl group. This strong directing influence ensures a high yield of the desired 3,5-dinitro isomer over other potential products.

Field-Validated Experimental Protocol

This section outlines a detailed, step-by-step methodology for the laboratory-scale synthesis of 4-Methoxy-3,5-dinitrotoluene.

Critical Safety Imperatives

Hazard Warning: This synthesis involves highly corrosive and reactive materials. The nitrated product is a flammable solid and is toxic if swallowed, inhaled, or in contact with skin.

  • Personal Protective Equipment (PPE): A chemical-resistant laboratory coat, splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber) are mandatory.

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood with the sash at the lowest practical height. A blast shield is strongly recommended during the addition of the substrate to the nitrating mixture.

  • Emergency Preparedness: An emergency eyewash station and safety shower must be immediately accessible. A spill kit appropriate for corrosive acids should be on hand.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )ConcentrationQuantity
4-MethoxytolueneC₈H₁₀O122.1699%12.2 g (0.10 mol)
Sulfuric AcidH₂SO₄98.0898%40 mL
Nitric AcidHNO₃63.0170%20 mL
Deionized WaterH₂O18.02N/AFor workup
EthanolC₂H₅OH46.0795%For recrystallization
IceH₂O18.02N/A~500 g
Synthesis Workflow

Step 1: Preparation of the Nitrating Mixture

  • Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a dropping funnel, and a low-temperature thermometer, in an ice-salt bath.

  • Carefully add 40 mL of concentrated sulfuric acid to the flask and allow it to cool to below 5°C.

  • Slowly, and with continuous stirring, add 20 mL of concentrated nitric acid to the sulfuric acid via the dropping funnel. The rate of addition should be controlled to maintain the temperature of the mixture below 10°C. This mixture of acids is highly corrosive and exothermic.

Step 2: Dinitration of 4-Methoxytoluene

  • Once the nitrating mixture has cooled to 0-5°C, begin the dropwise addition of 12.2 g of 4-methoxytoluene.

  • The reaction is highly exothermic. Meticulously control the addition rate to ensure the internal temperature does not exceed 10°C. A rise in temperature can lead to unwanted side products and a runaway reaction.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 60 minutes.

  • Remove the ice bath and let the mixture slowly warm to room temperature, stirring for another 2 hours to ensure the reaction goes to completion.

Step 3: Product Isolation and Purification

  • Prepare a 1 L beaker containing approximately 500 g of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The crude product will precipitate as a pale yellow solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

  • Press the solid as dry as possible on the filter.

Step 4: Recrystallization

  • Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.

Product Characterization

The identity and purity of the final product, 4-Methoxy-3,5-dinitrotoluene, can be confirmed using standard analytical techniques.

PropertyValue
Appearance Light yellow to yellow crystalline powder
Molecular Formula C₈H₈N₂O₅
Molecular Weight 212.16 g/mol
Melting Point 122-126 °C
Purity (GC) >98.0%

Synthesis Pathway Visualization

The following diagram illustrates the key stages of the synthesis process, from the preparation of the nitrating agent to the final purified product.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Core cluster_workup Purification HNO3 Conc. Nitric Acid NitratingMix 1. Prepare Nitrating Mixture (H₂SO₄ + HNO₃) < 10°C HNO3->NitratingMix H2SO4 Conc. Sulfuric Acid H2SO4->NitratingMix Substrate 4-Methoxytoluene Nitration 2. Add 4-Methoxytoluene (Slowly, < 10°C) Substrate->Nitration NitratingMix->Nitration Stir 3. Stir at RT (2 hours) Nitration->Stir Quench 4. Quench on Ice-Water Stir->Quench FilterWash 5. Filter & Wash with H₂O Quench->FilterWash Recrystallize 6. Recrystallize (from Ethanol) FilterWash->Recrystallize FinalProduct Final Product: 4-Methoxy-3,5-dinitrotoluene Recrystallize->FinalProduct

Exploratory

4-Methoxy-3,5-dinitrotoluene: A Comprehensive Technical Review for Researchers and Developers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-3,5-dinitrotoluene, also known as 4-methyl-2,6-dinitroanisole, is a nitrated aromatic compound with the chemical formula C₈H₈N₂O₅.[1][2] This technical guide provides an in-depth review of the existing research on this molecule, targeting researchers, scientists, and drug development professionals. While its structural similarity to other dinitrotoluene isomers, which are widely used in the synthesis of explosives and polyurethanes, suggests significant potential, 4-Methoxy-3,5-dinitrotoluene remains a comparatively lesser-studied compound.[3] This guide will consolidate the available information on its synthesis, chemical properties, and known applications, with a particular focus on its role as a key intermediate in the development of energetic materials and other specialty chemicals.[1]

Physicochemical Properties

4-Methoxy-3,5-dinitrotoluene is a solid at room temperature, typically appearing as a light yellow to yellow or green powder or crystalline substance.[4] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 29455-11-6[2][4]
Molecular Formula C₈H₈N₂O₅[1][2]
Molecular Weight 212.16 g/mol [1][2]
Melting Point 122.0 - 126.0 °C[4]
Appearance Light yellow to Yellow to Green powder/crystal[4]
Purity (typical) >98.0% (by GC)[4]

Table 1: Physicochemical Properties of 4-Methoxy-3,5-dinitrotoluene

Synthesis of 4-Methoxy-3,5-dinitrotoluene

A plausible synthetic route would involve the dinitration of 4-methoxytoluene (p-cresol methyl ether). The methoxy group is an ortho-, para-directing group, while the methyl group is also ortho-, para-directing. The positions of the nitro groups in the final product (3 and 5) suggest that the directing effects of both the methoxy and methyl groups influence the regioselectivity of the nitration reaction.

Conceptual Synthesis Workflow:

G cluster_start Starting Material cluster_reagents Nitrating Agent cluster_reaction Reaction cluster_product Product 4-Methoxytoluene 4-Methoxytoluene Nitration Nitration 4-Methoxytoluene->Nitration Mixed Acid HNO₃ / H₂SO₄ Mixed Acid->Nitration 4-Methoxy-3,5-dinitrotoluene 4-Methoxy-3,5-dinitrotoluene Nitration->4-Methoxy-3,5-dinitrotoluene

Caption: Conceptual workflow for the synthesis of 4-Methoxy-3,5-dinitrotoluene.

Experimental Protocol (Hypothetical):

This is a generalized, hypothetical protocol and should be adapted and optimized with appropriate laboratory safety precautions.

  • Preparation of the Nitrating Mixture: Carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Reaction Setup: Dissolve 4-methoxytoluene in a suitable solvent, such as dichloromethane, in a separate flask equipped with a magnetic stirrer and a dropping funnel, also cooled in an ice bath.

  • Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 4-methoxytoluene while maintaining a low temperature (0-10 °C).

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, pour the reaction mixture over crushed ice and extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Characterization

While a commercial supplier confirms the structure of 4-Methoxy-3,5-dinitrotoluene by NMR, detailed public spectroscopic data is scarce.[4] The following sections outline the expected spectral features based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A detailed analysis of the 1H and 13C NMR spectra of a related compound, 4-Methoxy-2-nitroaniline, provides insight into the expected chemical shifts for 4-Methoxy-3,5-dinitrotoluene.[7] The electron-withdrawing nitro groups will significantly deshield adjacent protons and carbons, while the electron-donating methoxy group will cause shielding.[7]

  • ¹H NMR: The spectrum is expected to show a singlet for the methyl protons, a singlet for the methoxy protons, and two singlets for the aromatic protons.

  • ¹³C NMR: The spectrum will show distinct signals for the methyl carbon, the methoxy carbon, and the aromatic carbons. The carbons bearing the nitro groups will be significantly downfield.

Infrared (IR) Spectroscopy:

The IR spectrum of 4-Methoxy-3,5-dinitrotoluene would be characterized by strong absorption bands corresponding to the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), as well as bands for the C-O stretching of the methoxy group and various C-H and aromatic C=C stretching and bending vibrations.

Mass Spectrometry (MS):

The mass spectrum would show the molecular ion peak (M+) at m/z 212.16. Fragmentation patterns would likely involve the loss of nitro groups (NO₂), the methoxy group (OCH₃), and other characteristic fragments.

Chemical Reactivity and Applications

The primary documented application of 4-Methoxy-3,5-dinitrotoluene is as an intermediate in the synthesis of energetic materials and other specialty chemicals.[1] The presence of two nitro groups makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions. The methyl and methoxy groups can also be sites for further chemical modification.

Potential as an Intermediate for Energetic Materials:

The dinitrotoluene scaffold is a fundamental component of many well-known explosives, such as 2,4,6-trinitrotoluene (TNT). The further nitration of dinitrotoluenes is a common method for producing more powerful energetic materials. It is plausible that 4-Methoxy-3,5-dinitrotoluene could be a precursor for the synthesis of novel energetic materials with tailored properties, such as increased performance or reduced sensitivity.

G 4-Methoxy-3,5-dinitrotoluene 4-Methoxy-3,5-dinitrotoluene Further Nitration Further Nitration 4-Methoxy-3,5-dinitrotoluene->Further Nitration Reduction of Nitro Groups Reduction of Nitro Groups 4-Methoxy-3,5-dinitrotoluene->Reduction of Nitro Groups Novel Energetic Material Novel Energetic Material Further Nitration->Novel Energetic Material Diamino Derivative Diamino Derivative Reduction of Nitro Groups->Diamino Derivative Polymer Precursor Polymer Precursor Diamino Derivative->Polymer Precursor Specialty Polymer Specialty Polymer Polymer Precursor->Specialty Polymer

Sources

Foundational

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Methoxy-3,5-dinitrotoluene

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Methoxy-3,5-dinitrotoluene, a substituted nitroaromatic compound, serves as a key intermediate in the synthesis of various energetic materials an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3,5-dinitrotoluene, a substituted nitroaromatic compound, serves as a key intermediate in the synthesis of various energetic materials and specialty chemicals. A comprehensive understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, storage, and application. This technical guide provides a detailed analysis of the thermal behavior of 4-Methoxy-3,5-dinitrotoluene, drawing upon established principles of physical organic chemistry and leveraging experimental data from closely related structural analogues, namely dinitrotoluene (DNT) isomers and 2,4-dinitroanisole (DNAN). The guide elucidates the anticipated decomposition pathways, the kinetic parameters governing these transformations, and the experimental methodologies crucial for a thorough thermal hazard assessment.

Introduction: The Physicochemical Landscape of 4-Methoxy-3,5-dinitrotoluene

4-Methoxy-3,5-dinitrotoluene, also known as 4-methyl-2,6-dinitroanisole, is a solid, light yellow to yellow-green crystalline powder.[1] Its molecular structure, featuring a toluene backbone substituted with two nitro groups and a methoxy group, dictates its chemical reactivity and thermal properties. The presence of the electron-withdrawing nitro groups renders the aromatic ring electron-deficient and predisposes the molecule to thermal decomposition. The methoxy group, an electron-donating group, can influence the decomposition mechanism and kinetics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-Methoxy-3,5-dinitrotoluene

PropertyValueReference
Molecular Formula C₈H₈N₂O₅[1]
Molecular Weight 212.16 g/mol [1]
Appearance Light yellow to Yellow to Green powder to crystal[1]
Melting Point 122.0 to 126.0 °C (124 °C)[1]
Purity (GC) >98.0%[1]
Solubility Soluble in Toluene[1]

Methodologies for Assessing Thermal Stability

The thermal stability of energetic materials is primarily investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3] These methods provide critical data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[3] This technique is invaluable for determining the onset of decomposition, the temperature at which the rate of mass loss is maximal, and the total mass loss during decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It provides information on melting points, phase transitions, and the enthalpy of decomposition (ΔHd), indicating whether a decomposition process is exothermic or endothermic.[2][4] For nitroaromatic compounds, decomposition is typically a highly exothermic process.

Kinetic Analysis

By conducting TGA or DSC experiments at multiple heating rates, it is possible to determine the kinetic parameters of decomposition, such as the activation energy (Ea) and the pre-exponential factor (A), using isoconversional methods like the Kissinger and Ozawa-Flynn-Wall models.[5] These parameters are crucial for predicting the thermal lifetime of the material under various temperature conditions.

Predicted Thermal Decomposition Profile of 4-Methoxy-3,5-dinitrotoluene

In the absence of direct experimental data for 4-Methoxy-3,5-dinitrotoluene, its thermal decomposition behavior can be inferred from the well-documented decomposition of its structural analogues, 2,4-dinitrotoluene (2,4-DNT) and 2,4-dinitroanisole (DNAN).

Insights from Dinitrotoluene (DNT) Isomers

Computational studies on the unimolecular decomposition of 2,4-DNT have identified three primary initial decomposition pathways:[6]

  • C-NO₂ Bond Homolysis: This involves the cleavage of the bond between the aromatic ring and a nitro group, leading to the formation of a phenyl radical and a nitrogen dioxide (NO₂) radical. This is a common initiation step in the decomposition of many nitroaromatic explosives.[7]

  • Nitro-Nitrite Rearrangement: This pathway involves the migration of an oxygen atom from the nitro group to the aromatic ring, forming a nitrite intermediate (C-ONO), followed by the cleavage of the O-NO bond.

  • Intramolecular Hydrogen Abstraction: The proximity of the methyl group to the ortho-nitro group can facilitate the transfer of a hydrogen atom from the methyl group to an oxygen atom of the nitro group.

Theoretical calculations suggest that the intramolecular hydrogen abstraction has the lowest energy barrier among these initial steps for 2,4-DNT.[6]

A Close Analogue: The Decomposition of 2,4-Dinitroanisole (DNAN)

A recent study on the thermal decomposition of 2,4-dinitroanisole (DNAN) provides highly relevant insights.[8] DNAN is structurally very similar to 4-Methoxy-3,5-dinitrotoluene, differing only in the substitution pattern.

Experimental analysis of DNAN decomposition using TG-FTIR-MS revealed that the decomposition starts at approximately 453 K (180 °C) with the initial release of NO₂, which is rapidly converted to NO.[8] Density Functional Theory (DFT) calculations indicated that the activation energy for the decomposition of DNAN is higher than that of TNT, attributed to the absence of the reactive α-hydrogens of the methyl group present in TNT.[8] The decomposition of DNAN is proposed to be dominated by bimolecular oxygen transfer reactions.[8]

Based on this, it is plausible that the thermal decomposition of 4-Methoxy-3,5-dinitrotoluene also initiates with the cleavage of a C-NO₂ bond or a nitro-nitrite rearrangement, followed by a cascade of further reactions. The presence of the methoxy group, as in DNAN, likely influences the subsequent reaction pathways.

Proposed Decomposition Mechanism

Considering the structural features of 4-Methoxy-3,5-dinitrotoluene and the decomposition mechanisms of its analogues, a plausible decomposition pathway can be proposed.

Decomposition_Pathway A 4-Methoxy-3,5-dinitrotoluene B Initial Step: C-NO₂ Bond Homolysis or Nitro-Nitrite Rearrangement A->B Heat C Radical Intermediates (e.g., Phenyl radicals, NO₂) B->C D Secondary Reactions: - Intramolecular Rearrangements - Intermolecular Reactions C->D E Gaseous Products: NO, NO₂, CO, CO₂, H₂O, N₂ D->E F Solid Residue (Carbonaceous material) D->F

Caption: Proposed general decomposition pathway for 4-Methoxy-3,5-dinitrotoluene.

The initial step is likely the cleavage of a C-NO₂ bond, given its prevalence in nitroaromatic decomposition. This would generate highly reactive radical species that can then undergo a variety of secondary reactions, including further fragmentation of the aromatic ring, leading to the formation of stable gaseous products and a solid carbonaceous residue.

Experimental Protocol for Thermal Analysis

To obtain definitive data on the thermal stability of 4-Methoxy-3,5-dinitrotoluene, the following experimental protocol is recommended:

Sample Preparation

A small, accurately weighed sample (typically 1-5 mg) of 4-Methoxy-3,5-dinitrotoluene with a purity of >98.0% should be used for each analysis. The sample should be placed in an appropriate crucible (e.g., aluminum for DSC, platinum or alumina for TGA).

TGA-DSC Analysis

Simultaneous TGA-DSC analysis is the preferred method as it provides complementary information from a single experiment.[4]

  • Instrument: A calibrated simultaneous thermal analyzer (STA).

  • Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert environment.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp up to a final temperature of 500 °C at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) for kinetic analysis.

  • Data Collection: Continuously record the sample mass, heat flow, and temperature.

Data Analysis
  • TGA Curve: Determine the onset decomposition temperature (Tonset), the peak decomposition temperature (Tpeak), and the final residual mass.

  • DSC Curve: Identify the melting endotherm and the exothermic decomposition peak(s). Integrate the decomposition peak to determine the enthalpy of decomposition (ΔHd).

  • Kinetic Analysis: Use the data from the multiple heating rate experiments to calculate the activation energy (Ea) and pre-exponential factor (A) using appropriate software and isoconversional methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing and Interpretation A Weigh 1-5 mg of 4-Methoxy-3,5-dinitrotoluene B Place in TGA/DSC crucible A->B C Load sample into STA D Run TGA-DSC under N₂ atmosphere at multiple heating rates C->D E Analyze TGA data: - T_onset - T_peak - Mass Loss D->E F Analyze DSC data: - Melting Point - ΔH_decomposition D->F G Kinetic Analysis: - E_a - A E->G F->G

Caption: Experimental workflow for the thermal analysis of 4-Methoxy-3,5-dinitrotoluene.

Safety and Handling Considerations

4-Methoxy-3,5-dinitrotoluene is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled.[1] It is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a fume hood.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Conclusion

References

  • U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Methoxy-3,5-dinitrotoluene. Retrieved from [Link]

  • Weatherford, C. A., & Chung, G. (2008). Decomposition Mechanisms of Dinitrotoluene. International Journal of Quantum Chemistry, 108(15), 2923-2929. Retrieved from [Link]

  • Wang, R., et al. (2013). Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. Journal of Analytical and Applied Pyrolysis, 104, 556-561. Retrieved from [Link]

  • Chen, W. S., et al. (2007). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. Journal of Hazardous Materials, 147(1-2), 486-493. Retrieved from [Link]

  • Ortega, A., et al. (2018). Thermal oxidative decomposition estimation combining TGA and DSC as optimization targets for PMMA. Polymers, 10(11), 1253. Retrieved from [Link]

  • Zhang, X., et al. (2021). Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). Molecules, 26(15), 4567. Retrieved from [Link]

  • Wang, Y., et al. (2018). Thermal hazard analysis of dinitrotoluene nitration. Journal of Thermal Analysis and Calorimetry, 131(3), 2457-2464. Retrieved from [Link]

  • Vo, T. T., et al. (2021). Systematic Synthesis of Thermally Stable Zwitterionic Energetic Materials Based on 4-Hydroxy-3,5-dinitropyrazole. ACS Omega, 6(46), 31057-31063. Retrieved from [Link]

  • iPolytech. (n.d.). Thermal Analysis of Polymers (DSC, TGA, DMA, TMA). Retrieved from [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Wright Laboratory, Armament Directorate, Wright-Patterson Air Force Base. Retrieved from [Link]

  • Chen, W. S., et al. (2007). Decomposition of dinitrotoluene isomers and 2,4,6-trinitrotoluene in spent acid from toluene nitration process by ozonation and photo-ozonation. Journal of Hazardous Materials, 147(1-2), 486-493. Retrieved from [Link]

  • Liu, Y., et al. (2024). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. Physical Chemistry Chemical Physics, 26(15), 11957-11966. Retrieved from [Link]

  • Polymer Characterization. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Dinitrotoluene (DNT). Retrieved from [Link]

  • TA Instruments. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA [Video]. YouTube. Retrieved from [Link]

  • Cohen, R., et al. (2007). Mechanism of Thermal Unimolecular Decomposition of TNT (2,4,6-Trinitrotoluene): A DFT Study. The Journal of Physical Chemistry A, 111(30), 7211-7221. Retrieved from [Link]

  • Patil, P. R., et al. (2021). Investigating the Kinetics of the Thermolysis of 3-nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO). ChemistrySelect, 6(42), 11463-11470. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 4-Methoxy-3,5-dinitrotoluene: Nomenclature, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides an in-depth exploration of 4-Methoxy-3,5-dinitrotoluene, a nitroaromatic compound primarily utilized as an intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4-Methoxy-3,5-dinitrotoluene, a nitroaromatic compound primarily utilized as an intermediate in the synthesis of energetic materials. While its direct application in drug development is not established, a thorough understanding of its chemistry is valuable for researchers in organic synthesis and materials science. This document delineates the compound's nomenclature, physicochemical properties, a proposed synthetic pathway grounded in established nitration chemistry, and detailed analytical protocols for its characterization. Emphasis is placed on the mechanistic underpinnings of its synthesis and the practical aspects of its identification and safe handling.

Compound Identification and Nomenclature

4-Methoxy-3,5-dinitrotoluene is a substituted toluene molecule with a methoxy group and two nitro groups attached to the benzene ring. The systematic naming and various synonyms are crucial for unambiguous identification in research and procurement.

Synonyms and Alternative Names:

  • 4-Methyl-2,6-dinitroanisole[1]

  • 1-Methoxy-4-methyl-2,6-dinitrobenzene[1]

The Chemical Abstracts Service (CAS) number for 4-Methoxy-3,5-dinitrotoluene is 29455-11-6 .[1]

Molecular Structure and Properties

A clear understanding of the physicochemical properties of 4-Methoxy-3,5-dinitrotoluene is fundamental for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₈H₈N₂O₅[1]
Molecular Weight 212.16 g/mol [1]
Physical State Solid, light yellow to yellow to green powder/crystal[1]
Melting Point 122.0 - 126.0 °C[1]
Purity (typical) >98.0% (GC)[1]
Solubility Soluble in toluene[1]
Storage Conditions Room temperature, in a cool, dark place (<15°C recommended)[1]

Synthesis and Reaction Mechanism

The synthesis of 4-Methoxy-3,5-dinitrotoluene is achieved through the electrophilic aromatic substitution, specifically the nitration of 4-methoxytoluene (p-cresol methyl ether). The reaction proceeds by introducing two nitro groups onto the aromatic ring.

Proposed Synthetic Protocol

This protocol is based on established nitration methodologies for substituted toluenes and cresols.[2][3][4]

Materials:

  • 4-Methoxytoluene (p-cresol methyl ether)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate solution (5%)

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add a calculated amount of concentrated sulfuric acid.

  • Cool the sulfuric acid in an ice-water bath to 0-5 °C.

  • Slowly add 4-methoxytoluene to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methoxytoluene in sulfuric acid, maintaining the reaction temperature between 0-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete dinitration.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The crude 4-Methoxy-3,5-dinitrotoluene will precipitate as a solid.

  • Filter the solid product and wash it thoroughly with cold water until the washings are neutral.

  • Neutralize any remaining acid by washing the product with a 5% sodium bicarbonate solution, followed by another wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4-Methoxy-3,5-dinitrotoluene.

  • Dry the purified product in a vacuum oven at a low temperature.

Mechanistic Insights: Electrophilic Aromatic Substitution

The formation of 4-Methoxy-3,5-dinitrotoluene is governed by the principles of electrophilic aromatic substitution. The methoxy (-OCH₃) and methyl (-CH₃) groups on the toluene ring are both activating and ortho-, para-directing. However, the methoxy group is a much stronger activating group.

The nitration proceeds in a stepwise manner. The first nitration of 4-methoxytoluene will predominantly occur at the positions ortho to the strongly activating methoxy group. The second nitration will then occur at the remaining activated ortho position. The steric hindrance from the adjacent methyl and first nitro group will influence the position of the second nitration.

The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. This highly electrophilic species is then attacked by the electron-rich aromatic ring of 4-methoxytoluene.

G cluster_synthesis Proposed Synthesis Workflow Start Start: 4-Methoxytoluene Step1 Dissolve in conc. H₂SO₄ at 0-5°C Start->Step1 Step3 Dropwise addition of Nitrating Mixture at 0-10°C Step1->Step3 Step2 Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Step2->Step3 Step4 Stir at Room Temperature (1-2 hours) Step3->Step4 Step5 Quench on Ice Step4->Step5 Step6 Filter and Wash with Water Step5->Step6 Step7 Neutralize with NaHCO₃ solution Step6->Step7 Step8 Recrystallize from Ethanol Step7->Step8 End End: Pure 4-Methoxy-3,5-dinitrotoluene Step8->End

Caption: Proposed workflow for the synthesis of 4-Methoxy-3,5-dinitrotoluene.

G cluster_mechanism Mechanism: Electrophilic Nitration Reagents HNO₃ + H₂SO₄ Electrophile Nitronium Ion (NO₂⁺) Reagents->Electrophile Generation Substrate 4-Methoxytoluene Intermediate1 Sigma Complex (Mononitration) Substrate->Intermediate1 + NO₂⁺ Product1 Mononitro-4-methoxytoluene Intermediate1->Product1 - H⁺ Intermediate2 Sigma Complex (Dinitration) Product1->Intermediate2 + NO₂⁺ Product2 4-Methoxy-3,5-dinitrotoluene Intermediate2->Product2 - H⁺

Caption: Simplified mechanism of the electrophilic nitration of 4-methoxytoluene.

Analytical Characterization

Accurate analytical characterization is essential for confirming the identity and purity of synthesized 4-Methoxy-3,5-dinitrotoluene. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the separation and identification of volatile and semi-volatile compounds like dinitrotoluene isomers.[5][6]

Proposed GC-MS Parameters:

ParameterSuggested Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (splitless injection)
Oven Program Initial temp 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-350 m/z
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of 4-Methoxy-3,5-dinitrotoluene. The chemical shifts are influenced by the electronic effects of the methoxy, methyl, and nitro groups.[7]

Expected ¹H NMR Spectral Data (in CDCl₃):

Proton AssignmentExpected Chemical Shift (ppm)Multiplicity
Aromatic-H~ 8.0 - 8.5s
Methoxy (-OCH₃)~ 4.0s
Methyl (-CH₃)~ 2.5s

Expected ¹³C NMR Spectral Data (in CDCl₃):

Carbon AssignmentExpected Chemical Shift (ppm)
C-NO₂~ 145 - 155
C-OCH₃~ 150 - 160
C-CH₃~ 130 - 140
Aromatic C-H~ 120 - 130
-OCH₃~ 60
-CH₃~ 20

Applications and Relevance

The primary application of 4-Methoxy-3,5-dinitrotoluene is as a key intermediate in the synthesis of more complex energetic materials and specialty chemicals.[8] Its dinitro-substituted aromatic structure makes it a precursor for further chemical modifications, particularly in the development of explosives and propellants where controlled energy release is a critical parameter.[8] It also serves as a model compound in research settings for studying the chemistry and reactivity of nitroaromatic compounds.[8]

Safety, Handling, and Disposal

4-Methoxy-3,5-dinitrotoluene is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Statements:

  • H228: Flammable solid.[1]

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]

Precautionary Statements:

  • P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[9]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Avoid generating dust.

  • Ground all equipment to prevent static discharge.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Contaminated materials should be treated as hazardous waste.

References

  • MySkinRecipes. (n.d.). 4-Methoxy-3,5-dinitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). Technique for preparing 4-methyl-2,6 o-nitro-p-cresol.
  • Google Patents. (n.d.). Nitration of para cresol.
  • PubChem. (n.d.). 2,6-Dinitro-p-cresol. Retrieved from [Link]

  • Fischer, A., & Henderson, G. N. (1985). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 63(8), 2315-2323.
  • ResearchGate. (n.d.). Analysis of TNT and related compounds by GCMS. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Analysis of TNT, DNA Methylation, and Hair Pigmentation Via Gas Chromatography-Mass Spectrometry and Spectroscopic Techniques. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

HPLC analytical method for 4-Methoxy-3,5-dinitrotoluene quantification

An Application Note and Protocol for the Quantification of 4-Methoxy-3,5-dinitrotoluene by High-Performance Liquid Chromatography (HPLC) Introduction 4-Methoxy-3,5-dinitrotoluene is a nitroaromatic compound often utilize...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 4-Methoxy-3,5-dinitrotoluene by High-Performance Liquid Chromatography (HPLC)

Introduction

4-Methoxy-3,5-dinitrotoluene is a nitroaromatic compound often utilized as an intermediate in the synthesis of more complex molecules, including energetic materials and specialty chemicals.[1] Its precise and accurate quantification is critical for process monitoring, quality control, and research applications. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is an ideal analytical technique for this purpose, offering high sensitivity, selectivity, and reproducibility for nitroaromatic compounds.[2][3]

This document, developed for researchers, scientists, and drug development professionals, provides a comprehensive, validated reversed-phase HPLC (RP-HPLC) method for the quantification of 4-Methoxy-3,5-dinitrotoluene. The protocol is designed to be robust and self-validating, grounded in established chromatographic principles and international regulatory guidelines.

Principle of the Method: Reversed-Phase Chromatography

The separation is based on the principles of reversed-phase chromatography, the most common mode of HPLC.[4][5] In this technique, the analyte, 4-Methoxy-3,5-dinitrotoluene, is partitioned between a nonpolar stationary phase (a C18 chemically bonded silica) and a more polar mobile phase (a mixture of acetonitrile and water).

The retention mechanism is primarily driven by the hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase. Analytes with greater hydrophobicity interact more strongly with the stationary phase and are retained longer. The mobile phase, being polar, competes for sites on the stationary phase and elutes the analyte. By precisely controlling the composition of the mobile phase, a reproducible retention time and efficient separation can be achieved.[4] Following separation, the analyte is detected by a UV detector, as the nitroaromatic structure of 4-Methoxy-3,5-dinitrotoluene exhibits strong absorbance at specific UV wavelengths, commonly 254 nm.[3]

Materials and Reagents

Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (4-decimal place).

  • Sonicator bath.

  • pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • HPLC vials with caps.

  • Syringe filters (0.45 µm PTFE or nylon).

Chemicals and Reagents:

  • 4-Methoxy-3,5-dinitrotoluene reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Methanol (HPLC grade, for cleaning purposes).

Optimized Chromatographic Conditions

The following table summarizes the instrumental parameters established for this method. The selection of a C18 column provides a robust stationary phase for retaining aromatic compounds, while the isocratic mobile phase of acetonitrile and water ensures simplicity and run-to-run consistency.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µm particle sizeStandard for reversed-phase separation of small aromatic molecules, offering good resolution and efficiency.
Mobile Phase Acetonitrile : Water (60:40, v/v)Provides optimal retention and peak shape for the analyte. Acetonitrile is a common organic modifier for nitroaromatics.[6]
Elution Mode IsocraticEnhances method robustness, simplifies transfer between instruments, and ensures stable baseline.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing good efficiency without excessive backpressure.[3]
Column Temperature 30 °CMaintaining a constant temperature is crucial for reproducible retention times and peak areas.[7]
Detection Wavelength 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength, providing high sensitivity.[3]
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overloading.
Run Time ~10 minutesSufficient to allow for the elution of the analyte and any potential early-eluting impurities.

Experimental Workflow

The overall process from standard and sample preparation to final data analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing std_prep Standard Preparation (Stock & Dilutions) cal_curve Calibration Curve Generation (Inject Standards) std_prep->cal_curve smp_prep Sample Preparation (Dissolution & Filtration) smp_analysis Sample Analysis (Inject Samples) smp_prep->smp_analysis quant Quantification (Using Calibration Curve) cal_curve->quant peak_id Peak Identification (by Retention Time) smp_analysis->peak_id peak_id->quant report Final Report Generation quant->report

Caption: High-level workflow for HPLC quantification.

Detailed Protocols

1. Mobile Phase Preparation (1 L)

  • Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of HPLC-grade water.

  • Transfer the mixture to a suitable solvent reservoir bottle.

  • Sonicate for 10-15 minutes to degas the solution.

2. Standard Stock Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of the 4-Methoxy-3,5-dinitrotoluene reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add acetonitrile to the mark and mix thoroughly by inverting the flask multiple times.

  • This stock solution should be stored under refrigeration (2-8 °C) when not in use.

3. Calibration Standards Preparation

  • Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

  • For example, to prepare a 10 µg/mL standard, pipette 1 mL of the 100 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

4. Sample Preparation

  • Accurately weigh an amount of the sample expected to contain 4-Methoxy-3,5-dinitrotoluene and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range.

  • Sonicate if necessary to ensure complete dissolution.[8]

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.[9][10]

5. System Operation and Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the calibration standards in order of increasing concentration.

  • Construct a calibration curve by plotting the peak area response against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Identify the 4-Methoxy-3,5-dinitrotoluene peak in the sample chromatogram by comparing its retention time to that of the standards.

  • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Method Validation Protocol

To ensure the trustworthiness and reliability of the analytical method, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[11][12][13] A validation study is designed to provide sufficient evidence that the analytical procedure meets its objectives.[12]

Validation ParameterTest ProcedureTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Ensure no interfering peaks at the analyte's retention time.Peak purity index > 0.995 (for PDA). No significant peaks at the analyte RT in blank/placebo.
Linearity Analyze 5-6 standards across the specified range (e.g., 1-50 µg/mL). Perform linear regression analysis.Correlation Coefficient (r²) ≥ 0.999
Accuracy Perform spike recovery at three concentration levels (e.g., 80%, 100%, 120% of target). Analyze in triplicate.Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Analyze a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range.[11]Relative Standard Deviation (RSD) ≤ 2.0%.
Intermediate Precision Repeat the precision study on a different day, with a different analyst, or on a different instrument.Overall RSD (including repeatability) ≤ 2.0%.
Limit of Quantification (LOQ) Determine the lowest concentration that can be quantified with acceptable precision and accuracy (e.g., S/N ratio of 10:1).RSD ≤ 10% at this concentration.
Limit of Detection (LOD) Determine the lowest concentration that can be detected (e.g., S/N ratio of 3:1).Signal is clearly distinguishable from noise.
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min).System suitability parameters (e.g., tailing factor, theoretical plates) remain within acceptable limits.

Conclusion

This application note details a simple, rapid, and robust isocratic RP-HPLC method for the accurate quantification of 4-Methoxy-3,5-dinitrotoluene. The methodology is built on sound chromatographic principles and includes a comprehensive validation protocol based on ICH guidelines to ensure data integrity. This method is well-suited for routine quality control, stability testing, and research applications where reliable determination of this compound is required.

References

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • DataChem Laboratories, Inc. (1999). Method 8330: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC).
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC).
  • Smejkal, F., Popl, M., Cíhová, A., & Zázvorková, M. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Journal of Chemistry and Technologies. (2025). Development and validation of an HPLC-UV method for the determination of nitroaromatic compounds and nitroamines in soil. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Methoxy-3,5-dinitrotoluene. Retrieved from [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved from [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Records of Pharmaceutical and Biomedical Sciences, 7(1), 1-12. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • National Institutes of Health. (2018). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. Sensors (Basel), 18(1), 233. Retrieved from [Link]

  • CHROMacademy. (n.d.). Theory of HPLC Reverse Phase Chromatography. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dinitrotoluene. Retrieved from [Link]

  • LCGC International. (2014). How Reversed-Phase Liquid Chromatography Works. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

Sources

Application

Application Note: A Robust GC-MS Protocol for the Definitive Analysis of Dinitrotoluene (DNT) Isomers

Abstract Dinitrotoluene (DNT) is a class of nitroaromatic compounds with six constitutional isomers, primarily used in the synthesis of polyurethane and as intermediates in the production of the explosive 2,4,6-trinitrot...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dinitrotoluene (DNT) is a class of nitroaromatic compounds with six constitutional isomers, primarily used in the synthesis of polyurethane and as intermediates in the production of the explosive 2,4,6-trinitrotoluene (TNT).[1] Due to their widespread use and classification as probable human carcinogens, the accurate identification and quantification of DNT isomers in various matrices are of significant environmental and safety concern.[1] This application note presents a detailed, field-proven Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the robust separation and analysis of DNT isomers. The methodology provides the necessary selectivity to differentiate between isomers and the sensitivity required for trace-level detection, guided by principles outlined in authoritative sources such as the U.S. Environmental Protection Agency (EPA) SW-846 methods.

Introduction: The Analytical Challenge of DNT Isomers

The six isomers of dinitrotoluene (2,3-DNT, 2,4-DNT, 2,5-DNT, 2,6-DNT, 3,4-DNT, and 3,5-DNT) possess identical molecular weights (182.13 g/mol ), making their differentiation by mass spectrometry alone impossible.[2] Therefore, chromatographic separation prior to detection is essential. Gas chromatography is the technique of choice due to the volatility of DNTs. However, their structural similarity presents a chromatographic challenge, requiring a highly selective GC column and optimized temperature programming to achieve baseline separation. Furthermore, the thermal lability of nitroaromatic compounds necessitates careful selection of injection parameters to prevent degradation.[3]

This protocol addresses these challenges by employing a mid-polarity capillary column, which provides a separation mechanism based on both boiling point and dipole moment, enhancing the resolution of the structurally similar isomers. Coupled with mass spectrometry, this method offers definitive identification through characteristic fragmentation patterns and highly sensitive quantification, making it a self-validating system for researchers and drug development professionals.

Principle of the GC-MS Method

The methodology is based on the principle of separating volatile and semi-volatile compounds using gas chromatography, followed by detection and identification using mass spectrometry.

  • Gas Chromatography (GC): The sample extract is vaporized in a heated injector and introduced onto a capillary column. An inert carrier gas (helium) flows through the column, carrying the analytes. The separation of DNT isomers is achieved based on their differential partitioning between the stationary phase coated on the column wall and the mobile gas phase. A temperature-programmed oven is used to systematically elute the compounds according to their boiling points and interaction with the stationary phase.

  • Mass Spectrometry (MS): As the separated isomers elute from the GC column, they enter the MS ion source. Here, they are bombarded with electrons (Electron Ionization - EI) or undergo a softer ionization process (Negative Chemical Ionization - NCI). The resulting charged ions and their fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum that serves as a chemical fingerprint for identification.

The combination of a compound's unique retention time from the GC and its characteristic mass spectrum provides a high degree of certainty in identification.

Experimental Workflow

The overall analytical process involves sample extraction, instrumental analysis by GC-MS, and subsequent data processing and validation.

GC-MS Workflow for DNT Analysis Figure 1. Overall Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Soil/Water/Waste Sample Extraction Solvent Extraction (Acetonitrile/Dichloromethane) Sample->Extraction Cleanup Optional Cleanup (e.g., SPE, GPC) Extraction->Cleanup FinalExtract Concentrated Extract in Solvent Cleanup->FinalExtract Injection GC Injection FinalExtract->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Ionization (EI or NCI) Separation->Ionization Detection Mass Analysis & Detection Ionization->Detection Processing Data Acquisition & Processing Detection->Processing Quant Quantification & Reporting Processing->Quant Validation Method Validation Quant->Validation

Caption: Figure 1. Overall Analytical Workflow

Detailed Protocols

Sample Preparation Protocol (Based on EPA SW-846 Method 3550C)

This protocol is suitable for solid matrices like soil or sediment. For aqueous samples, liquid-liquid extraction (EPA Method 3510C) or solid-phase extraction (SPE) should be employed.

Rationale: The goal is to efficiently transfer the DNT isomers from the sample matrix into an organic solvent suitable for GC injection. Acetonitrile is chosen for its effectiveness in extracting a wide range of organic compounds, including nitroaromatics. Sonication provides the energy needed to disrupt the sample matrix and facilitate solvent penetration.

  • Sample Homogenization: Weigh approximately 10-30 g of the solid sample into a beaker. Remove any large debris.

  • Spiking (for QC): For quality control samples (matrix spike/matrix spike duplicate), add a known amount of a DNT standard solution and a surrogate standard (e.g., Nitrobenzene-d5) to the sample.

  • Extraction: Transfer the sample to a sonication vessel. Add 100 mL of acetonitrile.

  • Sonication: Place the vessel in an ultrasonic bath and sonicate for 15-20 minutes.

  • Decanting: Allow the sediment to settle and carefully decant the solvent extract.

  • Repeat: Repeat the extraction (steps 3-5) two more times with fresh aliquots of acetonitrile, combining the extracts.

  • Concentration: Concentrate the combined extract to a final volume of 1-5 mL using a Kuderna-Danish (K-D) apparatus or a nitrogen evaporator.

  • Solvent Exchange (Optional): If the final analysis is in a different solvent (e.g., hexane), perform a solvent exchange during the final concentration step.

  • Final Volume: Adjust the final extract volume to 1.0 mL in a GC vial for analysis.

GC-MS Instrumental Protocol

Rationale: The chosen parameters are designed to provide a balance between resolution, sensitivity, and analysis time. A mid-polarity column (e.g., a (14%-cyanopropylphenyl)-methylpolysiloxane phase) is selected for its ability to separate isomers based on differences in polarity. The temperature program starts at a low temperature to trap volatile components and then ramps up to elute the DNTs in an efficient manner. The mass spectrometer settings are standard for trace-level environmental analysis.

ParameterRecommended SettingRationale & Causality
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalentProvides precise electronic pneumatic control for reproducible retention times.
Injection PortSplit/Splitless InletSplitless mode is used for trace analysis to transfer the maximum amount of analyte to the column.
Injector Temp250 °CHigh enough to ensure rapid vaporization of DNTs but low enough to minimize thermal degradation.
Injection Volume1.0 µLStandard volume for capillary GC.
Carrier GasHelium (99.999% purity)Inert gas that provides good chromatographic efficiency.
Flow Rate1.2 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column to balance speed and resolution.
GC ColumnAgilent DB-1701ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalentMid-polarity phase provides selectivity for polar DNT isomers. The "ms" designation indicates low bleed for MS compatibility.
Oven Program60°C (hold 1 min), ramp 15°C/min to 200°C, then ramp 25°C/min to 280°C (hold 5 min)The initial hold traps analytes. The first ramp separates the isomers, and the second ramp quickly elutes any remaining compounds.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalentA robust single quadrupole MS suitable for routine environmental and forensic analysis.
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)EI provides standard, library-matchable spectra. NCI offers superior sensitivity for electronegative compounds like DNTs.[4]
EI Energy70 eVStandard energy for generating reproducible fragmentation patterns.
NCI Reagent GasMethane or IsobutaneCommon reagent gases for NCI that produce thermal electrons for efficient capture by DNT molecules.
Source Temp230 °CA standard temperature that balances ionization efficiency and prevents analyte degradation in the source.
Quad Temp150 °CStandard temperature to ensure consistent mass filtering without contamination.
Transfer Line Temp280 °CPrevents condensation of analytes as they transfer from the GC to the MS.
Acquisition ModeFull Scan (50-350 amu) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM is used for enhanced sensitivity and quantitative analysis.

Data Analysis and Quantification

Analyte Identification

An analyte is positively identified if it meets the following criteria, consistent with EPA guidelines:

  • The analyte's retention time must fall within the established retention time window determined from the analysis of a calibration standard.

  • The background-corrected mass spectrum of the analyte must contain all the characteristic ions present in the mass spectrum of a known standard.

  • The relative abundances of the characteristic ions must agree within ±20% of the relative abundances in the standard spectrum.

Selected Ion Monitoring (SIM) for DNT Isomers

For quantitative analysis, SIM mode is recommended for its increased sensitivity.[5] The molecular ion (m/z 182) is often a primary choice, along with key fragments that are characteristic of the DNT structure.

DNT IsomerQuantitation Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
All DNT Isomers182 (M+)165 ([M-OH]+)89
All DNT Isomers182 (M+)135 ([M-NO2]+)63

Note: The fragmentation pattern is similar for all isomers under standard EI conditions. Chromatographic separation is therefore critical for differentiation. The specific ions and their ratios should be confirmed by analyzing an authentic standard of each isomer.

GCMS_Data_Flow Figure 2. Data Analysis and Validation Logic cluster_ID Identification cluster_Quant Quantification RawData Raw GC-MS Data (Chromatograms & Spectra) RT_Check Retention Time Match? RawData->RT_Check Spec_Check Mass Spectrum Match? RT_Check->Spec_Check Yes Not_Identified Not Identified RT_Check->Not_Identified No Ratio_Check Ion Ratios Correct? Spec_Check->Ratio_Check Yes Spec_Check->Not_Identified No Identified Positive ID Ratio_Check->Identified Yes Ratio_Check->Not_Identified No Integration Peak Integration Calibration Calibration Curve (Internal Standard) Integration->Calibration Concentration Calculate Concentration Calibration->Concentration Identified->Integration

Caption: Figure 2. Data Analysis and Validation Logic

Method Validation

A self-validating system requires rigorous proof of performance. The analytical method should be validated according to established guidelines, such as those found in EPA SW-846 Chapter One, to ensure the data is reliable and defensible.[3]

Validation ParameterAcceptance CriteriaRationale & Purpose
Linearity Calibration curve with R² ≥ 0.995 over the working range.Demonstrates a proportional response of the instrument to changes in analyte concentration. A 5-point calibration is standard.
Accuracy 70-130% recovery for matrix spikes.Assesses the agreement between the measured value and the true value, accounting for matrix effects.
Precision ≤ 20% Relative Percent Difference (RPD) for matrix spike duplicates.Measures the repeatability of the method on identical samples, indicating random error.
Limit of Detection (LOD) S/N ratio ≥ 3:1. Determined by analyzing replicate low-level standards.The lowest concentration of an analyte that can be reliably distinguished from the background noise.[5]
Limit of Quantitation (LOQ) S/N ratio ≥ 10:1. The lowest point on the calibration curve.The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.[6]
Surrogate Recovery 60-140% recovery in each sample.Monitors the performance of the sample preparation and analytical process for every sample.

Typical LOQs for DNT isomers using this GC-MS method are in the range of 0.1 to 5.0 ng/mL in the final extract, depending on the specific isomer and matrix.[6]

Conclusion

This application note provides a comprehensive and robust GC-MS protocol for the analysis of dinitrotoluene isomers. By combining optimized sample preparation with a selective gas chromatographic method and definitive mass spectrometric detection, this protocol offers the reliability, sensitivity, and specificity required for demanding applications in environmental, forensic, and industrial settings. The detailed explanation of experimental choices and the inclusion of a rigorous method validation framework ensure that laboratories can implement this method with confidence, generating high-quality, defensible data.

References

  • U.S. Environmental Protection Agency. (2014). Technical Fact Sheet – Dinitrotoluene (DNT). EPA 505-F-14-001. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1998). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services, Public Health Service. [Link]

  • Schwarzenberg, A., Dossmann, H., Cole, R. B., Machuron-Mandard, X., & Tabet, J. C. (2014). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1438–1447. [Link]

  • National Institute of Standards and Technology (NIST). Mass spectrum (electron ionization) for Benzene, 1-methyl-2,4-dinitro-. NIST Chemistry WebBook, SRD 69. [Link]

  • Agilent Technologies. (2005). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent Application Note 5989-3918EN. [Link]

  • U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. SW-846. [Link]

  • Tomaszewski, W., Czernik, K., Maksimowski, P., & Nastała, A. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene in products of toluene nitration. Przemysł Chemiczny, 100(7), 102-111. [Link]

  • Bąchor, R., Trawiński, J., & Skibiński, R. (2018). Development, validation and comparison of three methods of sample preparation used for identification and quantification of 2,4,6-trinitrotoluene and products of its degradation in sediments by GC-MS/MS. Analytical Methods, 10(42), 5188-5196. [Link]

  • Feltes, J., Levsen, K., Volmer, D., & Spiekermann, M. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A, 518, 21-40. [Link]

  • U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • PubChem. (n.d.). 2,5-Dinitrotoluene. National Center for Biotechnology Information. [Link]

  • European Commission, Joint Research Centre. (2016). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. JRC Science Hub. [Link]

  • Yinon, J. (1990). Studies of Limit of Detection on 2,4,6-Trinitrotoluene (TNT) by Mass Spectrometry. Journal of Forensic Sciences, 35(2), 401-407. [Link]

  • Gumuscu, B., Erdogan, Z., Guler, M. O., & Tekinay, T. (2014). Highly Sensitive Determination of 2,4,6-Trinitrotoluene and Related Byproducts Using a Diol Functionalized Column for High Performance Liquid Chromatography. PLOS ONE, 9(6), e99230. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2016). Toxicological Profile for Dinitrotoluenes. U.S. Department of Health and Human Services, Public Health Service. [Link]

Sources

Method

experimental setup for the reduction of 4-Methoxy-3,5-dinitrotoluene

An Application Note for the Chemical Reduction of 4-Methoxy-3,5-dinitrotoluene to 2-Methoxy-5-methyl-1,3-phenylenediamine Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Chemical Reduction of 4-Methoxy-3,5-dinitrotoluene to 2-Methoxy-5-methyl-1,3-phenylenediamine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the chemical reduction of 4-Methoxy-3,5-dinitrotoluene. The primary product of this reduction, 2-Methoxy-5-methyl-1,3-phenylenediamine, is a valuable diamine intermediate in the synthesis of various specialty chemicals and pharmaceutical compounds. This application note details a robust and scalable laboratory protocol using stannous chloride (SnCl₂) in acidic medium, a classic and highly effective method for nitro group reduction. The causality behind experimental choices, safety protocols, and characterization techniques are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction and Significance

Aromatic amines are fundamental building blocks in organic synthesis, serving as precursors to dyes, polymers, agrochemicals, and pharmaceuticals.[1] The reduction of nitroaromatics is the most common and direct route to their synthesis. 4-Methoxy-3,5-dinitrotoluene is a readily available starting material whose reduction product, 2-Methoxy-5-methyl-1,3-phenylenediamine, incorporates both methoxy and methyl functionalities, making it a versatile intermediate for further chemical elaboration.

While various methods exist for nitro group reduction, including catalytic hydrogenation and catalytic transfer hydrogenation, the use of stannous chloride (SnCl₂) in hydrochloric acid (HCl) offers excellent chemoselectivity and is particularly well-suited for laboratory-scale synthesis where specialized high-pressure hydrogenation equipment may not be available.[2][3] This method relies on the ability of Sn(II) to act as a potent reducing agent in an acidic environment, efficiently converting both nitro groups to primary amines.[4]

Reagent Properties and Safety Imperatives

A thorough understanding of the chemical properties and hazards associated with the starting material is paramount for safe and effective experimentation.

Physicochemical Data for 4-Methoxy-3,5-dinitrotoluene
PropertyValueSource
Molecular Formula C₈H₈N₂O₅TCI[5]
Molecular Weight 212.16 g/mol TCI[5]
Appearance Light yellow to yellow to green powder/crystalTCI[5]
Melting Point 122.0 to 126.0 °CTCI[5]
CAS RN 29455-11-6TCI[5]
Hazard Analysis and Safe Handling

4-Methoxy-3,5-dinitrotoluene is a hazardous substance and must be handled with extreme care.[5] It is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled.[5] Dinitrotoluene isomers, in general, are considered potential occupational carcinogens and may cause damage to organs through prolonged or repeated exposure.[6][7]

Mandatory Safety Precautions:

  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Chemical safety goggles and a face shield are required.

    • Lab Coat: A flame-resistant lab coat must be worn.

  • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands and exposed skin thoroughly after handling.[5][8] Take off immediately all contaminated clothing and wash it before reuse.[5]

  • Storage: Store in a cool, dark, well-ventilated place, with the container tightly closed.[5]

Reaction Principle and Workflow

Mechanism of Reduction with Stannous Chloride

The reduction of an aromatic nitro group by stannous chloride in acidic media is a classic redox reaction. The Sn(II) ion is oxidized to Sn(IV), while the nitrogen atom in the nitro group is reduced from an oxidation state of +3 to -3 in the resulting amine. The overall stoichiometry for the reduction of one nitro group requires three equivalents of SnCl₂.[3] The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are rapidly reduced under the reaction conditions to the final amine. The acidic medium (HCl) serves as the proton source for the formation of water molecules from the oxygen atoms of the nitro group.[4]

G cluster_reactants Reactants cluster_product Product A 4-Methoxy-3,5-dinitrotoluene P Reaction Mixture A->P Reduction B SnCl₂·2H₂O (Stannous Chloride Dihydrate) B->P C Concentrated HCl C->P D 2-Methoxy-5-methyl-1,3-phenylenediamine (as hydrochloride salt) P->D Isolation & Purification

Caption: Overall chemical transformation.

Experimental Workflow Overview

The experimental procedure is designed as a self-validating system, incorporating reaction, workup, and purification stages. Each stage is critical for achieving a high yield and purity of the target diamine.

workflow start Start setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) start->setup charge Charge Flask with Starting Material, SnCl₂·2H₂O, and Ethanol setup->charge cool Cool Reaction Mixture in an Ice Bath (0-5 °C) charge->cool add_hcl Slowly Add Concentrated HCl (Exothermic Reaction) cool->add_hcl react Warm to Room Temp. then Heat to Reflux (e.g., 2-4 hours) add_hcl->react monitor Monitor Reaction Progress (e.g., by TLC) react->monitor workup_cool Cool to Room Temperature monitor->workup_cool Reaction Complete quench Quench: Pour onto Ice and Basify with conc. NaOH/KOH workup_cool->quench extract Extract Product with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash_dry Wash Organic Layer with Brine, Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end End: Isolated Product purify->end

Sources

Application

Application Notes and Protocols for the Derivatization of 4-Methoxy-3,5-dinitrotoluene

Introduction 4-Methoxy-3,5-dinitrotoluene is a versatile nitroaromatic compound that serves as a valuable intermediate in the synthesis of a variety of specialized chemical entities, including energetic materials. The st...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methoxy-3,5-dinitrotoluene is a versatile nitroaromatic compound that serves as a valuable intermediate in the synthesis of a variety of specialized chemical entities, including energetic materials. The strategic placement of two electron-withdrawing nitro groups on the aromatic ring, ortho and para to the methoxy group, renders the molecule susceptible to a range of chemical transformations. This guide provides a comprehensive overview of the derivatization of 4-methoxy-3,5-dinitrotoluene, with detailed protocols for its synthesis, subsequent nucleophilic aromatic substitution, and selective reduction of the nitro functionalities. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a foundation for the exploration of novel chemical structures with tailored properties.

The inherent reactivity of this and related nitroaromatic compounds necessitates strict adherence to safety protocols. These compounds can be flammable solids and are toxic if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE) should be worn at all times, and all reactions should be conducted in a well-ventilated fume hood.

Synthesis of 4-Methoxy-3,5-dinitrotoluene

The primary route to 4-methoxy-3,5-dinitrotoluene involves the dinitration of 4-methylanisole (also known as p-methylanisole or 4-methoxytoluene). The methoxy group is an activating ortho-, para-director in electrophilic aromatic substitution, while the methyl group is a weaker activating ortho-, para-director. The nitration is typically performed using a mixture of nitric acid and sulfuric acid.

Protocol: Dinitration of 4-Methylanisole

This protocol is adapted from established procedures for the nitration of aromatic compounds.[2][3]

Materials:

  • 4-Methylanisole (p-methylanisole)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Dichloromethane or Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 4-methylanisole to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-methylanisole in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • A yellow solid, 4-methoxy-3,5-dinitrotoluene, will precipitate.

  • Collect the solid by vacuum filtration and wash it with cold water until the washings are neutral.

  • For further purification, the crude product can be recrystallized from ethanol or a mixture of ethanol and water.

  • Alternatively, the product can be extracted from the aqueous mixture with dichloromethane or diethyl ether. The organic layer is then washed with saturated sodium bicarbonate solution, followed by water, dried over anhydrous magnesium sulfate, and the solvent removed under reduced pressure.

Expected Yield: The yield of 4-methoxy-3,5-dinitrotoluene can be expected to be in the range of 70-85%, depending on the precise reaction conditions.

Characterization: The product can be characterized by its melting point (122-126 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[1]

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The two electron-withdrawing nitro groups on the aromatic ring of 4-methoxy-3,5-dinitrotoluene activate the carbon atom attached to the methoxy group towards nucleophilic attack. This allows for the displacement of the methoxy group by a variety of nucleophiles in a nucleophilic aromatic substitution (SNAr) reaction.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="4-Methoxy-3,5-dinitrotoluene"]; Nucleophile [label="Nucleophile (Nu-)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Meisenheimer Complex\n(Anionic σ-complex)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Substituted Product"]; Leaving_Group [label="Methoxide (CH3O-)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label="Addition of Nucleophile"]; Nucleophile -> Intermediate; Intermediate -> Product [label="Elimination of Leaving Group"]; Intermediate -> Leaving_Group; } "SNAr Reaction Pathway"

General Protocol: Nucleophilic Aromatic Substitution with Amines

This protocol provides a general procedure for the reaction of 4-methoxy-3,5-dinitrotoluene with primary or secondary amines to form N-substituted-3,5-dinitro-4-toluidines.

Materials:

  • 4-Methoxy-3,5-dinitrotoluene

  • Primary or secondary amine (e.g., aniline, piperidine, morpholine)

  • Solvent (e.g., Ethanol, Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO))

  • Base (optional, e.g., potassium carbonate, triethylamine)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Dissolve 4-methoxy-3,5-dinitrotoluene in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the amine to the solution. An excess of the amine (2-3 equivalents) is often used to act as both the nucleophile and a base to neutralize the liberated methoxide.

  • If the amine is not used in excess, a non-nucleophilic base such as potassium carbonate or triethylamine can be added to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If the product is soluble, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Polar aprotic solvents like DMF and DMSO can accelerate SNAr reactions by solvating the cation of the nucleophile, thereby increasing its nucleophilicity.

  • Base: The presence of a base is often necessary to deprotonate the amine nucleophile, increasing its reactivity, and to neutralize the methoxide leaving group. Using an excess of the amine nucleophile is a common and convenient strategy.

NucleophileProductTypical Conditions
AnilineN-Phenyl-4-methyl-3,5-dinitroanilineEthanol, reflux, 4-6 h
Piperidine1-(4-Methyl-3,5-dinitrophenyl)piperidineDMF, 80 °C, 2-4 h
Morpholine4-(4-Methyl-3,5-dinitrophenyl)morpholineDMSO, 100 °C, 1-3 h

Derivatization via Reduction of Nitro Groups

The nitro groups of 4-methoxy-3,5-dinitrotoluene can be reduced to amino groups, providing another avenue for derivatization. The reduction can be performed to either selectively reduce one nitro group or to reduce both.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="4-Methoxy-3,5-dinitrotoluene"]; Selective_Reduction [label="Selective Reduction", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Complete_Reduction [label="Complete Reduction", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Monoamino_Product [label="Amino-methoxy-nitrotoluene"]; Diamino_Product [label="Diamino-methoxytoluene"];

Start -> Selective_Reduction -> Monoamino_Product; Start -> Complete_Reduction -> Diamino_Product; } "Reduction Pathways"

Protocol 1: Selective Reduction of One Nitro Group

Selective reduction of one nitro group in polynitroarenes can be achieved using specific reducing agents.[4] Sodium sulfide or ammonium sulfide are commonly used for this purpose. The nitro group that is less sterically hindered is typically reduced preferentially. In the case of 4-methoxy-3,5-dinitrotoluene, the two nitro groups are in equivalent positions relative to the methoxy group, but their steric environment with respect to the methyl group differs.

Materials:

  • 4-Methoxy-3,5-dinitrotoluene

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O) or Ammonium Polysulfide solution

  • Ethanol or Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • Dissolve 4-methoxy-3,5-dinitrotoluene in ethanol or methanol in a round-bottom flask.

  • Prepare a solution of sodium sulfide nonahydrate in water and add it dropwise to the solution of the nitro compound.

  • Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture and pour it into a large volume of water.

  • The product, an amino-methoxy-nitrotoluene, will precipitate and can be collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Protocol 2: Complete Reduction of Both Nitro Groups

Catalytic hydrogenation is a common and efficient method for the complete reduction of nitro groups to amines.[3][5]

Materials:

  • 4-Methoxy-3,5-dinitrotoluene

  • Palladium on Carbon (Pd/C, 5% or 10%) or Raney Nickel

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen Gas (H₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon filled with hydrogen)

  • Filter aid (e.g., Celite)

Procedure:

  • In a hydrogenation flask, dissolve 4-methoxy-3,5-dinitrotoluene in a suitable solvent.

  • Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric when dry and in the presence of hydrogen. It is best to handle it as a slurry in the solvent.

  • Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain a hydrogen atmosphere using a balloon.

  • Stir the reaction mixture vigorously at room temperature. The reaction is usually exothermic and may require cooling to maintain the desired temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (Celite) to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent until it can be safely disposed of.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude diamino product.

  • The product can be purified by recrystallization or column chromatography.

Further Reactions of Derivatized Products

The amino-substituted derivatives of 4-methoxy-3,5-dinitrotoluene are versatile intermediates for a wide range of further chemical transformations, including:

  • Diazotization and Sandmeyer Reactions: The amino groups can be converted to diazonium salts, which can then be substituted with a variety of functional groups (e.g., -OH, -Cl, -Br, -CN, -F).

  • Acylation and Sulfonylation: The amino groups can be acylated or sulfonylated to form amides and sulfonamides, respectively.

  • Alkylation: The amino groups can be alkylated to form secondary or tertiary amines.

  • Heterocycle Formation: The diamino derivative can be used as a precursor for the synthesis of various heterocyclic compounds.

Conclusion

4-Methoxy-3,5-dinitrotoluene is a valuable and reactive building block for the synthesis of a diverse array of chemical compounds. The protocols and application notes provided in this guide offer a solid foundation for its derivatization through nucleophilic aromatic substitution and nitro group reduction. By understanding the underlying principles of these reactions and adhering to strict safety precautions, researchers can effectively utilize this compound to explore new chemical space and develop novel molecules with desired properties for applications in pharmaceuticals, materials science, and other areas of chemical research.

References

  • MySkinRecipes. (n.d.). 4-Methoxy-3,5-dinitrotoluene. Retrieved from [Link]

  • Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Chemistry LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Retrieved from [Link]

  • ResearchGate. (2025). The Relationship between Impact Sensitivity of Nitroaromatic Energetic Compounds and their Electrostatic Sensitivity. Retrieved from [Link]

  • Google Patents. (2020). CN106916055B - Environment-friendly synthesis method of p-methyl anisole.
  • Google Patents. (2003). RU2205821C1 - Method for preparing 3-nitro-4-aminotoluene.
  • MDPI. (2023). Overview of Catalysts with MIRA21 Model in Heterogeneous Catalytic Hydrogenation of 2,4-Dinitrotoluene. Retrieved from [Link]

  • J-STAGE. (n.d.). Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Aryl-6-methoxy-1,2,3,4-tetrahydroquinolines: a Novel Class of Antitumor Agents Targeting the Colchicine Site on Tubulin. Retrieved from [Link]

  • Google Patents. (1976). US3935264A - Hydrogenation of dinitrotoluene to toluene diamine.
  • ACS Publications. (2018). High-Energy Nitramine Explosives: A Design Strategy from Linear to Cyclic to Caged Molecules. Retrieved from [Link]

  • Cardiff University. (n.d.). Highly regioselective dinitration of toluene over reusable zeolite Hβ. Retrieved from [Link]

  • ResearchGate. (n.d.). Dinitrotoluene hydrogenation pathways according to Janssen et al. and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of 4-amino-5-nitro-1, 2, 3-trazole. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Herbicidal Activity of (3,5-Dinitrophenyl)-4-(benzyloxymethyl)oxazole Derivatives. Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-3-nitroanisole. Retrieved from [Link]

  • ResearchGate. (2025). Particle size effect in the catalytic hydrogenation of 2,4-dinitrotoluene over Pd/C catalysts. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxy-3,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • MDPI. (n.d.). Elucidating the Mechanisms of Reactions in Energetic Materials: A Critical Methodology Review. Retrieved from [Link]

  • AIChE. (2021). Industrial Perspectives on Energetic Materials. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Retrieved from [Link]

  • ResearchGate. (2025). The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). 1H NMR of 4-Methylanisole. Retrieved from [Link]

  • MDPI. (n.d.). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism of 2,4-dinitrotoluene hydrogenation over Pd/C. Retrieved from [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-3,5-dinitrotoluene

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-3,5-dinitrotoluene. This guide is designed for researchers, scientists, and professionals in drug development and specialty chemical synthesis. Here,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Methoxy-3,5-dinitrotoluene. This guide is designed for researchers, scientists, and professionals in drug development and specialty chemical synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of your synthesis. Our approach is grounded in established chemical principles and practical, field-proven insights to ensure the reliability and success of your experiments.

Introduction to the Synthesis

The synthesis of 4-Methoxy-3,5-dinitrotoluene, also known as 4-methyl-2,6-dinitroanisole, is a nuanced electrophilic aromatic substitution reaction. The starting material, p-methoxytoluene, possesses two activating groups: a methoxy (-OCH₃) group and a methyl (-CH₃) group. Both are ortho-, para-directing, which presents a significant challenge in achieving the desired 3,5-dinitration pattern with high selectivity and yield. Understanding the interplay of electronic and steric effects is paramount to controlling the reaction and minimizing the formation of undesired isomers and byproducts.

This guide will navigate you through the common pitfalls and provide actionable solutions to optimize your synthetic strategy.

Reaction Pathway Overview

The dinitration of p-methoxytoluene typically proceeds via a two-step electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from a mixture of nitric and sulfuric acids, acts as the electrophile.

reaction_pathway p_methoxytoluene p-Methoxytoluene intermediate Mononitrated Intermediate(s) p_methoxytoluene->intermediate HNO₃/H₂SO₄ product 4-Methoxy-3,5-dinitrotoluene intermediate->product HNO₃/H₂SO₄ byproducts Isomeric Byproducts & Oxidation Products intermediate->byproducts Side Reactions

Caption: General reaction pathway for the dinitration of p-methoxytoluene.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-Methoxy-3,5-dinitrotoluene, providing probable causes and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of the Desired 3,5-Dinitro Isomer 1. Formation of undesired isomers: The strong ortho-, para-directing nature of the methoxy group can lead to significant amounts of 2-nitro and 2,6-dinitro isomers. 2. Incomplete dinitration: Insufficient nitrating agent or suboptimal reaction conditions can result in a mixture of mononitrated intermediates. 3. Oxidation of the starting material: The electron-rich aromatic ring is susceptible to oxidation by the strong nitrating mixture, leading to the formation of tarry byproducts.1. Careful control of reaction temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to enhance selectivity. 2. Slow, dropwise addition of the nitrating agent: This helps to control the exothermic reaction and minimize localized overheating, which can favor byproduct formation. 3. Use of a milder nitrating agent: Consider alternatives to the standard nitric/sulfuric acid mixture, such as dinitrogen pentoxide (N₂O₅) in the presence of a suitable catalyst, which can offer higher regioselectivity in some cases.[1]
Formation of a Dark, Tarry Reaction Mixture 1. Oxidative side reactions: The methoxy group activates the ring, making it prone to oxidation by nitric acid, especially at elevated temperatures. 2. Over-nitration: Under harsh conditions, further nitration to trinitro compounds can occur, which are often less stable and can decompose.1. Strict temperature control: Employ an ice-salt bath to maintain a consistently low reaction temperature throughout the addition of the nitrating agent. 2. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material and the formation of the product, avoiding unnecessarily long reaction times. 3. Ensure high purity of starting materials: Impurities in the p-methoxytoluene can act as catalysts for decomposition.
Difficult Purification of the Final Product 1. Presence of multiple isomers: The similar polarity of the dinitro isomers can make separation by standard techniques like recrystallization challenging. 2. Contamination with phenolic byproducts: Ipso-nitration at the methoxy-substituted carbon can lead to the formation of nitrophenols, which can be difficult to remove.[2][3]1. Fractional recrystallization: Use a carefully selected solvent system (e.g., ethanol/water or toluene) to selectively crystallize the desired isomer. Multiple recrystallization steps may be necessary. 2. Column chromatography: For challenging separations, silica gel column chromatography with an appropriate eluent system (e.g., hexane/ethyl acetate) can be effective. 3. Aqueous base wash: To remove acidic phenolic impurities, wash the crude product dissolved in an organic solvent with a dilute aqueous solution of sodium bicarbonate or sodium carbonate.
Inconsistent Reaction Outcomes 1. Variability in the concentration of acids: The water content in the nitric and sulfuric acids can significantly affect the concentration of the active nitronium ion. 2. Poor mixing: In a heterogeneous reaction mixture, inefficient stirring can lead to localized "hot spots" and inconsistent nitration.1. Use fresh, anhydrous acids: Ensure the nitric and sulfuric acids are of high purity and low water content. 2. Vigorous mechanical stirring: Maintain efficient agitation throughout the reaction to ensure homogeneity and consistent temperature distribution.

Frequently Asked Questions (FAQs)

Q1: Why is the 3,5-dinitro isomer the target, given the ortho-, para-directing nature of the substituents?

A1: While the methoxy and methyl groups are ortho-, para-directing, the synthesis of the 3,5-dinitro isomer is often desired for specific applications, such as in the development of energetic materials or as a key intermediate for further functionalization where this specific substitution pattern is required. Achieving this outcome requires careful manipulation of reaction conditions to overcome the inherent electronic preferences of the starting material.

Q2: What is "ipso-nitration" and how does it affect this synthesis?

A2: Ipso-nitration is an electrophilic substitution where the incoming nitro group attacks a position on the aromatic ring that is already substituted. In the case of p-methoxytoluene, ipso-attack can occur at the carbon bearing the methoxy group. This can lead to the formation of a cyclohexadienyl cation intermediate which can then lose the methoxy group to form a nitrophenol byproduct.[2][3] This is a significant side reaction that can lower the yield of the desired product and complicate purification.

Q3: Can I use a protecting group strategy to improve the selectivity?

A3: While protecting groups are commonly used in the nitration of anilines to control regioselectivity, their application in the dinitration of p-methoxytoluene is less common. The primary challenge here is directing two nitro groups to the meta positions relative to the existing substituents, which is electronically disfavored. Control of reaction kinetics through temperature and reagent concentration is the more prevalent strategy.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By taking small aliquots of the reaction mixture at regular intervals and spotting them on a TLC plate alongside the starting material, you can visualize the consumption of p-methoxytoluene and the appearance of the product and any byproducts. A suitable eluent system, such as a mixture of hexane and ethyl acetate, will allow for the separation of these components.

Experimental Protocols

The following is a generalized protocol for the synthesis of 4-Methoxy-3,5-dinitrotoluene. Caution: This reaction involves the use of strong acids and is highly exothermic. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Dinitration of p-Methoxytoluene

Materials:

  • p-Methoxytoluene (>98% purity)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ethanol (for recrystallization)

  • Deionized Water

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Preparation of the Nitrating Mixture: In a separate flask, carefully add 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid, while cooling in an ice bath. Stir the mixture gently until it reaches room temperature.

  • Reaction Setup: Place 10 g of p-methoxytoluene in the three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer. Cool the flask in an ice-salt bath to 0 °C.

  • Nitration: Slowly add the pre-cooled nitrating mixture dropwise from the dropping funnel to the stirred p-methoxytoluene over a period of 1-2 hours. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate of the crude product will form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 4-Methoxy-3,5-dinitrotoluene. Dry the purified crystals in a desiccator.

Workflow for Synthesis and Purification

synthesis_workflow start Start: p-Methoxytoluene reaction Dinitration Reaction (0-5 °C) start->reaction nitrating_mixture Prepare Nitrating Mixture (HNO₃ + H₂SO₄) nitrating_mixture->reaction workup Quench on Ice & Precipitate reaction->workup filtration Vacuum Filtration & Washing workup->filtration purification Recrystallization (Ethanol) filtration->purification product Pure 4-Methoxy-3,5-dinitrotoluene purification->product

Caption: Step-by-step workflow for the synthesis and purification of 4-Methoxy-3,5-dinitrotoluene.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Appearance
4-Methoxy-3,5-dinitrotolueneC₈H₈N₂O₅212.16122-126Light yellow to yellow crystals

References

  • Fischer, A., Henderson, G. N., & Mahasay, S. R. (1987). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry, 65(6), 1233-1242.
  • Adamiak, J., & Skupiński, W. (2010). Dinitrotoluene Synthesis Using Solid State Catalysts – MoO3/SiO2 and H3PO4/MoO3/SiO2.
  • Millar, R. W., et al. (2022). Selective Nitration of Toluene using Nitrogen(V) Oxide in Dichloromethane and Catalysts.
  • Chavez, D. E. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. ACS Omega, 8(21), 18887–18894.
  • MySkinRecipes. (n.d.). 4-Methoxy-3,5-dinitrotoluene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Damavarapu, R., Jayasuriya, K., & Kwok, T. J. (1999). U.S. Patent No. 5,977,418. U.S.
  • Smith, K., et al. (2003). Highly regioselective dinitration of toluene over reusable zeolite Hβ.
  • Wikipedia. (2023, December 2). 2,4-Dinitroanisole. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Allen. (n.d.). If p-methoxy toluene is nitrated, the major product is. Retrieved from [Link]

  • Google Patents. (n.d.). CN105777550A - Method for continuously synthesizing 2,4-dimitroanisole.
  • Google Patents. (n.d.). CN103396318A - Synthetic process for 2,4-dinitroanisole.
  • Google Patents. (n.d.). CN116768731A - Application and preparation method of N-methyl-2, 4, 6-trinitroaniline.
  • Singh, U. P., et al. (2014). U.S. Patent No. 8,679,845. U.S.
  • Minisci, F., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2543.
  • Sharnin, G. P., et al. (2000). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Russian Journal of Organic Chemistry, 36(6), 863-868.
  • Almstead, N. G., & Olah, G. A. (1995). Nitration of the 6-Methyl-1,3,5-triazine Derivatives, 6-Methyl-1,3,5-triazine-2,4(1H,3H)-dione and 2,4-Dimethoxy-6-methyl-1,3,5-triazine. The Journal of Organic Chemistry, 60(23), 7492-7497.
  • Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part 16. The nitration of anisole, o-methylanisole, and p-methylanisole in aqueous sulphuric acid. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1096.
  • Kumar, A., et al. (2024). Systematic Synthesis of Thermally Stable Zwitterionic Energetic Materials Based on 4-Hydroxy-3,5-dinitropyrazole. Crystal Growth & Design, 24(11), 4843–4851.
  • DeTuri, M., et al. (2015). The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance. Molecules, 20(12), 21676-21708.

Sources

Optimization

optimizing temperature and reaction time for dinitrotoluene synthesis

A Senior Application Scientist's Guide for Researchers in Organic Synthesis This technical support guide provides in-depth information for researchers, scientists, and drug development professionals on the optimization o...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Organic Synthesis

This technical support guide provides in-depth information for researchers, scientists, and drug development professionals on the optimization of temperature and reaction time for the synthesis of dinitrotoluene (DNT). As Senior Application Scientists, our goal is to equip you with the necessary knowledge to not only perform the synthesis successfully but also to troubleshoot and optimize the process for your specific needs.

Introduction to Dinitrotoluene Synthesis

Dinitrotoluene (DNT) is a crucial intermediate in the chemical industry, primarily used in the production of toluene diisocyanate (TDI), a key component of polyurethanes. It is also a precursor in the synthesis of the explosive material trinitrotoluene (TNT).[1] The most common method for DNT synthesis is the nitration of toluene using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid."[2] This is typically a two-stage process where toluene is first nitrated to mononitrotoluene (MNT), which is then further nitrated to DNT.[2]

The reaction is highly exothermic and requires careful control of temperature and reagent addition to ensure both safety and the desired product outcome.[3][4] The primary isomers of interest are 2,4-dinitrotoluene and 2,6-dinitrotoluene, with their ratio being a critical quality parameter for many applications.[5]

Critical Process Parameters and Optimization

The successful synthesis of dinitrotoluene hinges on the precise control of several key parameters. Understanding the interplay between these factors is essential for maximizing yield, achieving the desired isomer distribution, and ensuring the safety of the operation.

Temperature

Temperature is arguably the most critical parameter in DNT synthesis. It directly influences the reaction rate, isomer distribution, and the formation of byproducts.

  • Mononitration Stage: The initial nitration of toluene to MNT is typically carried out at a lower temperature range of 30 to 70°C .[2] Keeping the temperature in this range helps to control the exothermic reaction and prevent over-nitration to DNT at this stage.

  • Dinitration Stage: The subsequent nitration of MNT to DNT requires more forcing conditions, with a typical temperature range of 55 to 80°C .[2] Some processes may even utilize higher temperatures, but this increases the risk of runaway reactions and byproduct formation.[6][7]

Reaction Time

The optimal reaction time is dependent on the reaction temperature and the efficiency of mixing.

  • Mononitration Stage: The reaction is generally rapid, but allowing for a sufficient holding time after the addition of the nitrating acid ensures complete conversion of toluene.

  • Dinitration Stage: The dinitration step is slower than the mononitration. Reaction times can vary, but a holding period of several hours after the addition of the nitrating agent is common to drive the reaction to completion.[8] In some optimized processes, particularly in flow chemistry systems, residence times can be significantly shorter, in the range of 10-30 minutes.[6]

Impact of Temperature and Sulfuric Acid Concentration on Isomer Ratio

The ratio of 2,4-DNT to 2,6-DNT is a key quality metric. This ratio is significantly influenced by the reaction temperature and the concentration of sulfuric acid in the mixed acid. Generally, a lower temperature in the dinitration stage and a higher sulfuric acid concentration favor the formation of the 2,4-DNT isomer.

Dinitration Temperature (°C)H2SO4 Concentration (%)2,4-DNT / 2,6-DNT Isomer RatioReference
Lowered by 1°C from standardIncreased by 0.5% from standard80.1 / 19.9[9]
6097% Nitric Acid (no H2SO4)4.3 (equivalent to ~81/19)[10]

Experimental Protocol: Laboratory-Scale Dinitrotoluene Synthesis

This protocol outlines a general procedure for the two-stage nitration of toluene. Warning: This reaction is highly hazardous and should only be performed by trained professionals in a well-equipped laboratory with appropriate safety measures in place.

Materials and Equipment
  • Toluene (reagent grade)

  • Concentrated Nitric Acid (65-70%)

  • Concentrated Sulfuric Acid (98%)

  • Three-neck round-bottom flask

  • Dropping funnel with pressure equalization

  • Mechanical stirrer

  • Thermometer

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Beakers

  • Sodium bicarbonate solution (5%)

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Distillation apparatus

Step-by-Step Procedure

Part 1: Mononitration of Toluene

  • Preparation of Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add a calculated amount of concentrated sulfuric acid to a stirred, pre-cooled amount of concentrated nitric acid. The molar ratio of nitric acid to toluene should be slightly above 1:1.

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Place the flask in an ice bath.

  • Toluene Addition: Add a measured amount of toluene to the reaction flask and begin stirring.

  • Addition of Nitrating Mixture: Slowly add the prepared nitrating mixture from the dropping funnel to the stirred toluene. Maintain the reaction temperature between 30-40°C using the ice bath. The addition rate should be controlled to prevent the temperature from exceeding this range.

  • Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Carefully transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous acid layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and again with water. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of MNT: Remove the drying agent by filtration. The solvent (unreacted toluene, if any) can be removed by distillation to yield the mononitrotoluene product.

Part 2: Dinitration of Mononitrotoluene

  • Preparation of Dinitrating Mixture: Prepare a fresh nitrating mixture with a higher concentration of sulfuric acid and a molar ratio of nitric acid to MNT of approximately 1.1:1.

  • Reaction Setup: In the three-neck flask, add the MNT obtained from Part 1. Begin stirring and gently heat the MNT to around 50°C.

  • Addition of Dinitrating Mixture: Slowly add the dinitrating mixture to the stirred MNT. The reaction is exothermic, and the temperature should be carefully maintained between 60-70°C using a combination of the heating mantle and a cooling bath if necessary.

  • Reaction Completion: After the addition is complete, continue to stir the mixture at 70-80°C for 2-3 hours.

  • Work-up and Purification:

    • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

    • The solid DNT will precipitate. Isolate the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

    • The crude DNT can be further purified by recrystallization from ethanol or by vacuum distillation.[8]

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. A face shield is also recommended.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Exothermic Reaction: Be prepared for a highly exothermic reaction. Have a large ice bath readily available for emergency cooling.

  • Acid Handling: Handle concentrated nitric and sulfuric acids with extreme care. Always add acid to water, never the other way around.

  • Runaway Reaction: Be vigilant for signs of a runaway reaction, such as a rapid, uncontrolled temperature increase, and the evolution of brown fumes (nitrogen oxides). In case of a runaway reaction, immediately stop the addition of reagents, apply maximum cooling, and if necessary, quench the reaction by carefully pouring it onto a large volume of crushed ice.[10]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Runaway Reaction (Rapid, uncontrolled temperature rise, evolution of brown fumes)1. Too rapid addition of nitrating acid. 2. Inadequate cooling. 3. Poor agitation leading to localized hot spots.1. Immediately stop the addition of the nitrating acid. 2. Apply maximum cooling with an ice-salt bath. 3. If the temperature continues to rise, as a last resort, carefully quench the reaction by pouring it into a large volume of crushed ice with vigorous stirring.[10]
Low Yield of DNT 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Loss of product during work-up. 3. Side reactions consuming starting material.1. Increase the reaction time or temperature within the recommended range. 2. Ensure careful separation of layers during extraction and thorough washing of the product. 3. Optimize reaction conditions (temperature, acid concentration) to minimize byproduct formation.
Formation of Dark Red or Brown Color in Reaction Mixture 1. Oxidation of toluene or nitrotoluene by nitric acid, especially at higher temperatures.[11] 2. Formation of nitrocresols and other colored byproducts.1. Maintain the reaction temperature within the recommended range. 2. Ensure efficient stirring to prevent localized overheating. 3. The colored impurities can often be removed during the washing and purification steps.
Formation of a Third Phase or Precipitate During Extraction 1. Supersaturation of the organic phase with the product.[8] 2. Incomplete separation of the spent acid.1. Add more of the extraction solvent to dissolve the product fully.[8] 2. Allow for a longer separation time in the separatory funnel and carefully remove the aqueous layer.
Undesirable Isomer Ratio (e.g., too high 2,6-DNT) 1. Reaction temperature in the dinitration stage is too high. 2. Sulfuric acid concentration is too low.1. Lower the dinitration temperature. 2. Increase the concentration of sulfuric acid in the mixed acid.[9]

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts in DNT synthesis and how can they be minimized?

A1: The primary byproducts are other DNT isomers (e.g., 2,3-DNT, 3,4-DNT), nitrocresols, and nitrobenzoic acids, which are formed through oxidation of the methyl group of toluene.[6] Minimizing these byproducts can be achieved by carefully controlling the reaction temperature and using the correct concentration of sulfuric acid, which suppresses oxidative side reactions.

Q2: How can I monitor the progress of the reaction?

A2: For laboratory-scale reactions, the progress can be monitored by taking small aliquots of the reaction mixture (after quenching and work-up) and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12] These techniques can be used to determine the disappearance of the starting material (toluene or MNT) and the appearance of the product (MNT or DNT).

Q3: What is the best way to purify the crude DNT product?

A3: The crude DNT, which is a solid at room temperature, can be purified by several methods. A common laboratory technique is recrystallization from a suitable solvent like ethanol.[8] For a higher purity product, vacuum distillation can be employed.[8] Industrial processes may involve washing with aqueous solutions to remove acidic impurities and other byproducts.[13]

Q4: What are the signs of a developing runaway reaction?

A4: The most obvious sign is a rapid and uncontrolled increase in the internal reaction temperature, even with cooling applied. Another key indicator is the evolution of brown or reddish-brown fumes (nitrogen oxides) from the reaction mixture, indicating decomposition and side reactions are occurring.[11]

Q5: Can DNT be synthesized without using sulfuric acid?

A5: Yes, it is possible to synthesize DNT using only concentrated nitric acid, which can be advantageous as it avoids the need to handle and recycle spent sulfuric acid.[2] However, these processes often require higher temperatures and longer reaction times, and the control of the reaction can be more challenging.

Visualizing the Process

Dinitrotoluene Synthesis Workflow

DNT_Synthesis_Workflow cluster_prep Preparation cluster_mono Mononitration cluster_dinitration Dinitration cluster_workup Work-up & Purification Toluene Toluene MonoNitration Mononitration (30-70°C) Toluene->MonoNitration MixedAcid1 Mixed Acid (HNO3 + H2SO4) MixedAcid1->MonoNitration MNT Mononitrotoluene (MNT) MonoNitration->MNT DiNitration Dinitration (55-80°C) MNT->DiNitration MixedAcid2 Mixed Acid (Higher H2SO4) MixedAcid2->DiNitration CrudeDNT Crude DNT DiNitration->CrudeDNT Purification Purification (Recrystallization/ Distillation) CrudeDNT->Purification PureDNT Pure DNT Purification->PureDNT

Caption: A simplified workflow for the two-stage synthesis of dinitrotoluene.

Troubleshooting Logic for Runaway Reactions

Runaway_Reaction_Troubleshooting Start Monitor Reaction Temperature TempRise Rapid Temperature Rise? Start->TempRise StopAddition Stop Reagent Addition TempRise->StopAddition Yes Continue Continue Monitoring TempRise->Continue No MaxCooling Apply Maximum Cooling StopAddition->MaxCooling Stable Temperature Stable? MaxCooling->Stable Quench Emergency Quench (Pour onto ice) Stable->Quench No Stable->Continue Yes

Caption: A decision-making diagram for managing a potential runaway reaction.

References

  • Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. (2020). National Center for Biotechnology Information. [Link]

  • Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. (2005). NOP.[Link]

  • Technical Fact Sheet – Dinitrotoluene (DNT). (2012). United States Environmental Protection Agency. [Link]

  • 2,4-Dinitrotoluene (DNT) - 2,4,6-Trinitrotoluene (TNT). Occupational Safety and Health Administration. [Link]

  • Process for the production of dinitrotoluene. (2009).
  • Optimization of the Chematur Pump Nitration process for continuous production of Dinitrotoluene. Chalmers Publication Library. [Link]

  • Prediction of Runaway during the Nitration of DNT to TNT Mathematically-A Review. (2016). International Journal of Scientific and Research Publications, 6(8). [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]

  • Toluene Nitration Results (Help). (2008). Sciencemadness Discussion Board. [Link]

  • Process for removing impurities from dinitrotoluene. (2017).
  • A process for preparing dinitrotoluene. (1995).
  • Incident during nitration in a batch reactor. IChemE. [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. IChemE. [Link]

  • Nitric acid - Incident management. GOV.UK. [Link]

  • Dinitrotoluene (isomers mixture) CAS N°: 25321-14-6. OECD Existing Chemicals Database. [Link]

  • “Orientation in Electrophilic Aromatic Substitution: Nitration of Toluene”. (2001). Course Hero. [Link]

  • Thermal hazard analysis of dinitrotoluene nitration. ResearchGate. [Link]

  • Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu 13 Cluster. (2020). MDPI. [Link]

  • Purification of dinitrotoluene. (1976).
  • Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry. (2020). MDPI. [Link]

  • Oxidation Control in TNT Production. (1977). Defense Technical Information Center. [Link]

  • Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. (2016). ResearchGate. [Link]

  • Nitration: An Overview of Recent Developments and Processes. American Chemical Society. [Link]

  • Review of the Methods for Selective Nitration of Toluene. (2023). ResearchGate. [Link]

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Troubleshooting

Technical Support Center: Stabilizing 4-Methoxy-3,5-dinitrotoluene During Experimental Workup

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical and practical solutions for preventing the decomposition of 4-Methoxy-3,5-dinitrotoluene during experimental workup....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical and practical solutions for preventing the decomposition of 4-Methoxy-3,5-dinitrotoluene during experimental workup. As a sensitive nitroaromatic compound, its stability can be compromised under various conditions, leading to reduced yields and impure products. This document outlines the key challenges and provides validated protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing 4-Methoxy-3,5-dinitrotoluene turns dark and yields are low after workup. What is the likely cause?

Decomposition is the most probable cause. 4-Methoxy-3,5-dinitrotoluene, like many dinitroaromatic compounds, is susceptible to degradation under certain conditions encountered during standard workup procedures. The primary pathways of decomposition include:

  • Hydrolysis of the Methoxy Group: The electron-withdrawing nitro groups activate the aromatic ring towards nucleophilic aromatic substitution. Under aqueous acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 4-hydroxy-3,5-dinitrotoluene. This phenolic product is often more reactive and can lead to further colored byproducts.

  • Reaction with Strong Bases: Strong bases can deprotonate the methyl group, leading to the formation of reactive anionic species. These can undergo condensation reactions or other decomposition pathways, often resulting in the formation of complex, colored tars. Even weaker bases like sodium carbonate can cause decomposition at elevated temperatures.[1]

  • Elevated Temperatures: Nitroaromatic compounds can be thermally unstable.[1] Prolonged heating during solvent removal or extraction can promote decomposition.

Q2: What are the initial signs of decomposition I should watch for?

Careful observation during the workup is critical. Key indicators of decomposition include:

  • Color Change: A significant darkening of the reaction mixture or organic extracts (e.g., turning deep red, brown, or black) is a strong indication of byproduct formation.

  • Gas Evolution: The formation of gases, particularly upon addition of a basic solution, can signal a decomposition reaction.

  • Insolubility: The formation of intractable tars or solids that are insoluble in common organic solvents is a hallmark of advanced decomposition.

Q3: How can I modify my workup to prevent decomposition?

The key is to maintain mild conditions throughout the isolation and purification process. This involves careful control of temperature, pH, and exposure to reactive reagents.

Troubleshooting Guide: Preventing Decomposition

This section provides a systematic approach to troubleshooting and optimizing your workup procedure for 4-Methoxy-3,5-dinitrotoluene.

Issue 1: Decomposition During Aqueous Quenching and Extraction

The initial quench of the reaction mixture is a critical step where decomposition can be initiated.

Underlying Cause: The presence of strong residual acids (e.g., sulfuric acid, nitric acid) from the nitration reaction can lead to hydrolysis upon addition of water, especially if the temperature increases. Conversely, overly aggressive neutralization with strong bases can also trigger decomposition.

Recommended Protocol:

  • Controlled Quenching: Slowly pour the reaction mixture into a well-stirred slurry of crushed ice and water.[2] This serves to both dilute the acid and dissipate the heat of neutralization. Maintain the temperature of the quench mixture below 10-15 °C.

  • Solvent Selection for Extraction: Use a water-immiscible organic solvent such as dichloromethane or ethyl acetate for extraction.[2]

  • Gentle Neutralization: If residual acid needs to be neutralized, use a mild base. A saturated solution of sodium bicarbonate is preferred over stronger bases like sodium hydroxide or sodium carbonate.[2] Add the bicarbonate solution slowly and vent the separatory funnel frequently to release the pressure from evolved carbon dioxide.

  • Minimize Contact Time: Perform extractions and washes efficiently to minimize the contact time of the product with the aqueous phase.

Issue 2: Product Degradation During Solvent Removal

Evaporation of the solvent to isolate the crude product can be another source of decomposition if not performed correctly.

Underlying Cause: As the solvent is removed, the concentration of the product and any impurities increases. Localized overheating on the walls of the flask during rotary evaporation can lead to thermal decomposition.

Recommended Protocol:

  • Low-Temperature Evaporation: Use a rotary evaporator with the water bath temperature set as low as reasonably practical, ideally not exceeding 40 °C.

  • Drying Agent: Prior to evaporation, thoroughly dry the organic layer with an anhydrous drying agent like magnesium sulfate or sodium sulfate to remove residual water.

  • Avoid Evaporation to Complete Dryness: It is often preferable to remove the bulk of the solvent and then precipitate the product by the addition of a non-polar solvent like hexanes or petroleum ether. This avoids the formation of a concentrated, potentially unstable oil.

Issue 3: Difficulty in Purification and Recrystallization

Impurities formed from minor decomposition can sometimes co-crystallize with the desired product or hinder crystallization altogether.

Underlying Cause: The presence of structurally similar byproducts can disrupt the crystal lattice of 4-Methoxy-3,5-dinitrotoluene.

Recommended Protocol:

  • Solvent System Selection: For recrystallization, a mixed solvent system can be effective. A common approach is to dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone) and then add a poor solvent (e.g., hexanes, heptane) dropwise until turbidity is observed.

  • Activated Carbon Treatment: If the crude product is highly colored, a small amount of activated carbon can be added to the hot solution before filtration to adsorb colored impurities. Use this technique judiciously, as it can also adsorb some of the desired product.

  • Column Chromatography: For high-purity material, flash column chromatography on silica gel is a viable option. Use a solvent system with moderate polarity, such as a mixture of hexanes and ethyl acetate.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for a successful workup of 4-Methoxy-3,5-dinitrotoluene.

Workup_Troubleshooting Start Reaction Mixture (Post-Synthesis) Quench Controlled Quench (Ice/Water, <15°C) Start->Quench Extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) Quench->Extraction Decomposition Decomposition Occurs (Dark Color, Low Yield) Quench->Decomposition High Temp/ Strong Base Neutralization Neutralization Wash (sat. NaHCO₃) Extraction->Neutralization Drying Drying Organic Layer (e.g., MgSO₄) Neutralization->Drying Neutralization->Decomposition Strong Base SolventRemoval Solvent Removal (Rotovap, <40°C) Drying->SolventRemoval Purification Purification SolventRemoval->Purification SolventRemoval->Decomposition High Temp Recrystallization Recrystallization Purification->Recrystallization Crude solid is mostly pure Chromatography Column Chromatography Purification->Chromatography Oily or highly impure solid FinalProduct Pure Product Recrystallization->FinalProduct Chromatography->FinalProduct

Caption: Troubleshooting workflow for 4-Methoxy-3,5-dinitrotoluene workup.

Summary of Key Parameters for a Stable Workup
ParameterRecommended ConditionRationale
Quenching Temperature < 15 °CMinimizes hydrolysis and side reactions.
Neutralizing Agent Saturated Sodium BicarbonateA mild base that avoids base-catalyzed decomposition.[2]
Extraction Solvent Dichloromethane or Ethyl AcetateEfficiently extracts the product without reacting with it.
Solvent Removal Temp. < 40 °CPrevents thermal decomposition of the product.
Purification Method Recrystallization or Column ChromatographyEffective for removing polar and non-polar impurities.
Understanding the Decomposition Pathway

The primary decomposition pathway to be concerned with during an aqueous workup is the nucleophilic aromatic substitution of the methoxy group.

Decomposition_Pathway Reactant 4-Methoxy-3,5-dinitrotoluene Product 4-Hydroxy-3,5-dinitrotoluene (Decomposition Product) Reactant->Product Nucleophilic Aromatic Substitution Conditions H₂O / H⁺ or OH⁻ (Workup Conditions) FurtherDecomp Further Decomposition (Colored Byproducts) Product->FurtherDecomp

Caption: Primary decomposition pathway during aqueous workup.

References

  • PubChem. 3,5-Dinitrotoluene. National Center for Biotechnology Information. [Link]

  • Clarke, H. T.; Taylor, E. R. m-NITROTOLUENE. Organic Syntheses. [Link]

  • CN101531596A - Preparation method for dinitrotoluene - Google P
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Dinitrotoluenes. [Link]

  • US EPA. Technical Fact Sheet – Dinitrotoluene (DNT). [Link]

  • Singh, B., et al. Synthesis of 4,4'-Dimethyl-3,3',5,5'-Tetranitroazoxybenzene by Selective Reduction of Trinitrotoluene. Defence Science Journal.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. 2,4-Dinitrotoluene, 2,6-Dinitrotoluene and 3,5-Dinitrotoluene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer; 1996. [Link]

  • Merlic, C. A. Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry.
  • CN103304421A - Method for preparing dinitrotoluene by nitrifying ortho-nitrotoluene with fuming sulfuric acid-nitric acid system - Google P
  • US7495136B2 - Process for the production of dinitrotoluene - Google P
  • Wikipedia. 4-Nitrotoluene. [Link]

  • Ullrich, R., et al. Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. In: Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Lyon (FR): International Agency for Research on Cancer; 1996. [Link]

  • Frontier, A. How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]

  • Mironowicz, A., et al. Substrate specific hydrolysis of aromatic and aromatic-aliphatic esters in orchid tissue cultures.
  • Quora. Why is o-nitrotoluene more stable than p-nitrotoluene? [Link]

  • Kantarlı, C., et al. Dinitrotoluene Synthesis Using Solid State Catalysts – MoO3/SiO2 and H3PO4/MoO3/SiO2. Journal of the Faculty of Engineering and Architecture of Gazi University.
  • LibreTexts Chemistry. 4.7: Reaction Work-Ups. [Link]

  • House, C. H., & Miller, S. L.
  • University of York, Department of Chemistry. Theory of Aqueous Workup. [Link]

  • Sciencemadness Wiki. 2-Nitrotoluene. [Link]

  • Organic Syntheses Procedure. [Link]

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Optimization

Technical Support Center: Scaling Up 4-Methoxy-3,5-dinitrotoluene Production

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxy-3,5-dinitrotoluene. This guide is designed for researchers, chemists, and process development professionals to navigate the common chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Methoxy-3,5-dinitrotoluene. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from lab-scale synthesis to larger-scale production. This document provides in-depth troubleshooting advice, validated protocols, and critical safety information grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: My reaction is turning dark brown/black and producing a lot of fumes. What is happening? A: This indicates a potential runaway reaction or significant side-product formation, likely due to a loss of temperature control. Nitration reactions are highly exothermic, and excessive heat can lead to oxidative degradation of the aromatic ring and the formation of hazardous byproducts.[1][2][3] Immediate Action: Stop the addition of the nitrating agent, apply maximum cooling, and prepare for emergency quenching if the temperature continues to rise uncontrollably.

Q2: The yield of my dinitrated product is low, and I'm isolating a significant amount of mononitrated starting material. How can I improve the conversion? A: Low conversion is typically due to insufficient nitrating agent strength or concentration, or inadequate reaction time/temperature. The water generated during the reaction dilutes the sulfuric acid, reducing the efficacy of the nitrating mixture.[4] Consider increasing the equivalents of nitric acid, using a more concentrated sulfuric acid, or moderately increasing the reaction temperature while maintaining strict control.

Q3: My product is an oil and won't crystallize after quenching. What should I do? A: "Oiling out" can occur if the product's melting point is below the workup temperature or if significant impurities are present, causing melting point depression. First, ensure the quenched mixture is thoroughly chilled in an ice bath. If it remains an oil, proceed with a liquid-liquid extraction using a suitable solvent (e.g., dichloromethane, ethyl acetate). The impurities can then be removed during subsequent purification steps.

Q4: I'm observing isomeric impurities in my final product. How can I improve regioselectivity? A: The methoxy group is a strong ortho-, para-director, while the first nitro group is a meta-director. The formation of 4-Methoxy-3,5-dinitrotoluene is expected. However, suboptimal reaction conditions can lead to other isomers.[5] Precise temperature control is paramount, as higher temperatures can reduce selectivity. Ensure slow, controlled addition of the nitrating agent to a well-agitated mixture to prevent localized temperature spikes.

Q5: What is the safest way to quench a large-scale nitration reaction? A: The safest method is a "reverse quench," where the reaction mixture is slowly added to a vigorously stirred, well-chilled vessel of water or ice. This method helps dissipate the heat of dilution from the sulfuric acid more effectively than adding water to the reaction mixture.[6] Ensure the quench vessel has sufficient cooling capacity and headspace to handle any potential gas evolution.

In-Depth Troubleshooting Guides
2.1 Troubleshooting the Nitration Reaction
Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low Yield / Incomplete Reaction 1. Insufficient Nitrating Agent: The reaction stoichiometry was not met, or the nitrating agent was not potent enough.1. Increase Nitrating Agent: Increase the molar ratio of HNO₃/H₂SO₄. Sulfuric acid protonates nitric acid to form the active nitronium ion (NO₂⁺); its concentration is critical.[7][8]
2. Dilution by Water: Water is a byproduct of the reaction and dilutes the sulfuric acid, reducing its ability to generate NO₂⁺.[4]2. Use Stronger Acids: Use fuming nitric acid or oleum (fuming sulfuric acid) for the nitrating mixture to counteract the dilution effect.
3. Low Temperature / Short Time: The activation energy for the second nitration is higher; conditions may be insufficient.3. Optimize Conditions: Cautiously increase the reaction temperature in small increments (e.g., 5°C) or extend the reaction time. Monitor progress by TLC or HPLC to find the optimal balance.
Poor Selectivity / Isomer Formation 1. Poor Temperature Control: Localized "hot spots" due to inadequate mixing or rapid addition of reagents can alter the regioselectivity.1. Improve Thermal Management: Ensure vigorous agitation. Use a reactor with a high surface-area-to-volume ratio. Add the nitrating agent subsurface (below the liquid level) and at a slow, controlled rate.[9]
2. Incorrect Reagent Stoichiometry: An incorrect ratio of acids can alter the nature of the nitrating species.2. Verify Acid Mixture: Re-verify the concentration and ratio of your nitric and sulfuric acids. The composition of the "mixed acid" directly influences the reaction outcome.
Runaway Reaction / Exotherm 1. Inadequate Cooling: The rate of heat generation exceeds the rate of heat removal. This is a major risk during scale-up.[1][10]1. Enhance Heat Removal: Ensure the reactor's cooling system is functioning optimally. For large scales, consider a jacketed reactor with a high-flow-rate chiller. Reduce the batch size if necessary.
2. Rapid Reagent Addition: Adding the nitrating agent too quickly introduces a large amount of reactive material, leading to a rapid, uncontrollable exotherm.[6]2. Control Addition Rate: Use a syringe pump or a dropping funnel for slow, metered addition. The addition rate should be linked to the reactor's internal temperature, stopping automatically if a set point is exceeded.[9]
3. Agitation Failure: Loss of stirring creates localized hot spots and a build-up of unreacted reagents, which can then react violently.3. Install Safeguards: Use a robust overhead stirrer. Implement an automated shutdown of reagent addition if the agitator fails.[9]
2.2 Troubleshooting Work-up and Purification
Problem Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Product "Oils Out" / Fails to Solidify 1. Melting Point Depression: Significant impurities lower the melting point of the crude product.1. Proceed with Extraction: Do not force solidification. Extract the oily product into an appropriate organic solvent (e.g., DCM). Subsequent washes and purification by column chromatography or recrystallization will remove impurities.
2. Insufficient Cooling: The quench temperature is above the product's melting point.2. Improve Quenching: Use a larger volume of ice and ensure the quench vessel is pre-chilled. Vigorous stirring during the quench promotes rapid heat transfer and can induce precipitation.
Formation of a Stable Emulsion 1. Agitation is Too Vigorous: High-shear mixing during extraction can create a stable emulsion between the organic and acidic aqueous layers.1. Gentle Mixing: During washes, gently rock or swirl the separatory funnel instead of shaking vigorously.[11]
2. Similar Densities: The densities of the organic and aqueous phases may be too close.2. Add Brine: Add a saturated NaCl solution (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[11]
Product Contaminated with Acid 1. Incomplete Neutralization: The crude product was not sufficiently washed to remove residual sulfuric and nitric acid.1. Systematic Washing: After isolation, re-dissolve the crude product in a solvent and wash sequentially with water, then a dilute base (e.g., 5% NaHCO₃ solution) until the aqueous layer is no longer acidic, and finally with brine.[11]
Low Recovery After Recrystallization 1. Incorrect Solvent Choice: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures.1. Solvent Screening: Perform small-scale solvent screening. A good solvent will dissolve the product when hot but have low solubility when cold. Consider mixed-solvent systems (e.g., ethanol/water, toluene/heptane).
2. Excessive Solvent Volume: Using too much solvent will keep the product in solution even after cooling.2. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Process Safety Bulletin

WARNING: The nitration of aromatic compounds is a high-hazard operation. A thorough risk assessment must be conducted before any scale-up activity.[1][3]

  • Thermal Hazards: Nitration reactions are highly exothermic. A failure in cooling or agitation can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, and potentially an explosion.[1][2][12] The presence of residual nitric acid in the product can significantly lower its decomposition temperature.[12][13]

  • Corrosivity: The mixed acid (HNO₃/H₂SO₄) is extremely corrosive and can cause severe chemical burns upon contact.[3][14] All operations must be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves (Viton or butyl rubber), chemical splash goggles, a face shield, and a flame-retardant lab coat.[14][15]

  • Emergency Preparedness: An emergency plan must be in place. Ensure easy access to an emergency shower, eyewash station, and appropriate spill kits (containing a neutralizer like sodium bicarbonate).[3][14]

Diagrams and Workflows
General Experimental Workflow

The following diagram outlines the critical steps and in-process controls for the production of 4-Methoxy-3,5-dinitrotoluene.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification prep_acid Prepare Nitrating Mix (H₂SO₄ + HNO₃) Cool to 0-5°C reaction Slowly Add Nitrating Mix to Substrate Solution Maintain T < 10°C prep_acid->reaction Slow Addition prep_start Dissolve 4-Methoxytoluene in H₂SO₄ Cool to 0-5°C prep_start->reaction monitor Monitor Progress (TLC / HPLC) reaction->monitor In-Process Control quench Quench Reaction (Pour onto Ice) monitor->quench Once Complete filtration Filter Precipitate quench->filtration wash_solid Wash with Cold H₂O (until neutral) filtration->wash_solid recrystallize Recrystallize Crude Solid (e.g., from Ethanol) wash_solid->recrystallize dry Dry Product (Vacuum Oven) recrystallize->dry analyze Final Analysis (NMR, MP, HPLC) dry->analyze

Caption: General workflow for the synthesis of 4-Methoxy-3,5-dinitrotoluene.

Troubleshooting Decision Tree: Low Product Yield

This decision tree provides a logical pathway to diagnose and resolve issues related to low product yield.

G start Low Yield Observed check_sm Analysis shows high % of unreacted starting material? start->check_sm cause_incomplete Cause: Incomplete Reaction check_sm->cause_incomplete Yes check_mono Analysis shows high % of mononitrated intermediate? check_sm->check_mono No sol_temp Increase Reaction Temp/Time Cautiously cause_incomplete->sol_temp sol_acid Increase Equivalents of Nitrating Agent cause_incomplete->sol_acid cause_mono Cause: Insufficient Nitrating Power for 2nd Nitration check_mono->cause_mono Yes check_impurities Analysis shows multiple unidentified byproducts? check_mono->check_impurities No sol_strong_acid Use Stronger Acid System (e.g., Oleum) cause_mono->sol_strong_acid sol_temp2 Increase Reaction Temperature cause_mono->sol_temp2 cause_decomp Cause: Decomposition/ Side Reactions check_impurities->cause_decomp Yes sol_lower_temp Lower Reaction Temperature cause_decomp->sol_lower_temp sol_slower_add Decrease Rate of Nitrating Agent Addition cause_decomp->sol_slower_add sol_mixing Improve Agitation cause_decomp->sol_mixing

Caption: Decision tree for troubleshooting low yield in dinitration reactions.

References
  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. [Link]

  • Xing, D., et al. (2025). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. [Link]

  • Klapötke, T. M. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds. ACS Publications. [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

  • MySkinRecipes. (n.d.). 4-Methoxy-3,5-dinitrotoluene. MySkinRecipes. [Link]

  • Gómez, S., et al. (2025). Nitration Mechanism of Aromatics: Lessons from Born–Oppenheimer Molecular Dynamics. ACS Physical Chemistry Au. [Link]

  • Cardillo, P. (n.d.). Runaway reaction hazards in processing organic nitrocompounds. IChemE. [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Vapourtec. [Link]

  • UK Government. (n.d.). Nitric acid - Incident management. GOV.UK. [Link]

  • University of California Merced. (2012). Standard Operating Procedure: Nitric Acid. EH&S. [Link]

Sources

Troubleshooting

minimizing by-product formation in 4-Methoxy-3,5-dinitrotoluene synthesis

An in-depth guide for researchers, scientists, and drug development professionals, this Technical Support Center provides troubleshooting strategies and frequently asked questions to address the challenges encountered du...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals, this Technical Support Center provides troubleshooting strategies and frequently asked questions to address the challenges encountered during the synthesis of 4-Methoxy-3,5-dinitrotoluene, with a core focus on minimizing by-product formation.

Introduction to the Synthesis and its Challenges

The synthesis of 4-Methoxy-3,5-dinitrotoluene, a key intermediate in the development of energetic materials and specialty chemicals, is primarily achieved through the electrophilic aromatic substitution (dinitration) of 4-methoxytoluene.[1] While the reaction appears straightforward, the presence of two activating groups on the aromatic ring—a methoxy (-OCH₃) group and a methyl (-CH₃) group—complicates the regioselectivity. The methoxy group is a more potent ortho-, para-director than the methyl group due to its ability to donate electron density via resonance.[2] This directs the incoming nitro groups to the positions ortho to the methoxy group, yielding the desired 3,5-dinitro product. However, competing reactions can lead to a variety of by-products, reducing yield and complicating purification. This guide provides practical solutions to these common challenges.

Visualizing the Reaction Pathway

cluster_0 Synthesis & Purification Workflow Start Start Nitrating_Mixture Prepare Nitrating Mixture (e.g., H₂SO₄ + HNO₃) Start->Nitrating_Mixture Substrate_Addition Slowly add 4-Methoxytoluene at low temperature Nitrating_Mixture->Substrate_Addition Reaction Reaction under controlled temperature and time Substrate_Addition->Reaction Quenching Quench mixture on ice-water Reaction->Quenching Filtration Filter crude product Quenching->Filtration Washing Wash with H₂O, then dilute NaHCO₃, then H₂O Filtration->Washing Recrystallization Recrystallize from appropriate solvent Washing->Recrystallization Final_Product Pure 4-Methoxy-3,5-dinitrotoluene Recrystallization->Final_Product

Caption: General workflow for the synthesis and purification of 4-Methoxy-3,5-dinitrotoluene.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems researchers may face during the synthesis in a question-and-answer format.

Q1: My final product is a mixture of several dinitro-isomers, and the yield of the desired 4-Methoxy-3,5-dinitrotoluene is low. How can I improve the regioselectivity?

A1: Poor regioselectivity is a common issue stemming from the competing directing effects of the methyl and methoxy groups. While the methoxy group strongly directs nitration to the 3 and 5 positions, harsh reaction conditions can overcome this preference.

Core Causality: The formation of undesired isomers, such as 2,3-, 3,4-, 2,5-, and 3,5-dinitrotoluene, occurs when the kinetic and thermodynamic landscape of the reaction is not properly controlled.[3] High temperatures provide sufficient activation energy for the nitronium ion (NO₂⁺) to attack less favored positions.

Solutions:

  • Temperature Control: This is the most critical parameter. Maintain a low reaction temperature (typically between 0°C and 10°C) throughout the addition of the substrate and for the duration of the reaction.[4] Exothermic nitration reactions can easily "run away," leading to a rapid temperature increase and a cascade of side reactions.

  • Rate of Addition: Add the 4-methoxytoluene to the nitrating mixture dropwise and slowly.[4] This maintains a low concentration of the substrate in the highly reactive medium, preventing localized overheating and reducing the rate of side reactions.

  • Nitrating Agent: The classic H₂SO₄/HNO₃ mixed acid system is effective but aggressive.[3] If isomer formation persists, consider alternative, milder nitrating systems. The use of solid acid catalysts, such as certain zeolites, has been shown to improve para-selectivity in the nitration of toluene and can be adapted to favor specific isomers by constraining the transition state within the catalyst's pores.[5][6]

Q2: I am observing significant formation of dark, tarry by-products. What causes this and how can it be prevented?

A2: The formation of dark, insoluble materials is typically due to oxidation and polymerization of the aromatic starting material or products.

Core Causality: Concentrated nitric and sulfuric acids are potent oxidizing agents. At elevated temperatures, they can oxidize the electron-rich aromatic ring and the methyl group, leading to a complex mixture of degradation products, including cresols and their subsequent oxidation products.[3]

Solutions:

  • Strict Temperature Adherence: As with regioselectivity, maintaining a low temperature is paramount to minimizing oxidative side reactions. Any deviation above the recommended temperature range can initiate these degradation pathways.

  • Reaction Time: Do not extend the reaction time unnecessarily. Once the reaction has reached completion (as determined by thin-layer chromatography or other in-process monitoring), quench it promptly. Prolonged exposure to the strong acid mixture increases the likelihood of oxidation.

  • Acid Concentration: Use the appropriate concentration of sulfuric acid. While it acts as a catalyst to generate the nitronium ion, excessively concentrated or fuming sulfuric acid can increase the oxidative potential of the mixture.[4][7]

Q3: My product is contaminated with phenolic compounds (dinitrocresols). How are these formed and how can I remove them?

A3: The presence of phenolic impurities, such as 4-methyl-2,6-dinitrophenol, is a well-documented issue in the nitration of methoxy-substituted aromatics.

Core Causality: These by-products primarily form through two mechanisms:

  • Acid-Catalyzed Demethylation: The methoxy group can be cleaved under the strongly acidic conditions to form a phenol. This resulting phenol is also highly activated and will be readily nitrated.

  • ipso-Attack: The nitronium ion can attack the carbon atom already bearing the methoxy group (ipso-position). This forms an unstable intermediate (a Wheland intermediate) which can subsequently lose a methanol molecule to yield the corresponding phenol.[8]

cluster_1 Formation of Phenolic By-product via ipso-Attack p_Methoxytoluene 4-Methoxytoluene Ipso_Intermediate ipso-Wheland Intermediate p_Methoxytoluene->Ipso_Intermediate ipso-attack at C4 Phenol_Intermediate 4-Methylphenol (p-Cresol) Ipso_Intermediate->Phenol_Intermediate Loss of [CH₃ONO₂] or similar followed by H₂O workup Dinitrophenol 4-Methyl-2,6-dinitrophenol (Phenolic By-product) Phenol_Intermediate->Dinitrophenol Further Nitration NO2_plus + NO₂⁺ Loss_CH3OH - CH₃OH Nitration_step + 2 HNO₃ / H₂SO₄

Caption: Simplified pathway for the formation of phenolic by-products.

Solutions:

  • Prevention: Milder reaction conditions (lower temperature, slightly less concentrated acid) can disfavor the ipso-attack and demethylation pathways.

  • Purification: Phenolic by-products are acidic. An effective way to remove them is through a basic wash during the work-up. After quenching and initial washing with water, wash the crude product with a cold, dilute solution of sodium bicarbonate (NaHCO₃). The acidic phenols will be deprotonated to form water-soluble phenoxide salts, which are then washed away. Follow this with another water wash to remove any residual bicarbonate.

Frequently Asked Questions (FAQs)

Question Answer
What are the ideal reaction conditions for this synthesis? While optimization is experiment-specific, a general starting point is a 2:1 to 3:1 molar ratio of HNO₃ to 4-methoxytoluene, with concentrated H₂SO₄ as the solvent and catalyst. The temperature should be maintained between 0-10°C, and the reaction time is typically 1-3 hours post-addition.
What analytical techniques are best for identifying by-products? Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for separating and identifying volatile isomeric by-products. High-Performance Liquid Chromatography (HPLC) is useful for quantifying the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural confirmation of the desired product and identification of major impurities.
Why is the methoxy group a stronger directing group than the methyl group? The methoxy group (-OCH₃) is a powerful activating group that donates electron density to the aromatic ring through a strong +R (resonance) effect. The methyl group (-CH₃) activates the ring through a weaker +I (inductive) and hyperconjugation effect. The resonance effect of the methoxy group has a much stronger influence on the regioselectivity of electrophilic substitution.[2]
What are the key safety precautions when working with nitrating mixtures? Nitrating mixtures are extremely corrosive and powerful oxidizing agents. Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves and apron. The reaction is highly exothermic; ensure adequate cooling and be prepared for a potential thermal runaway. Add reagents slowly and monitor the temperature continuously.[4]

Summary of By-products and Mitigation Strategies

By-product Type Primary Cause(s) Prevention & Mitigation Strategy
Isomeric Dinitrotoluenes High reaction temperature, non-optimized nitrating agent.Maintain strict low-temperature control (0-10°C). Ensure slow, dropwise addition of substrate. Consider alternative nitrating agents or solid acid catalysts.
Oxidation Products (Tars) High temperature, prolonged reaction time, overly concentrated acid.Adhere to low-temperature protocols. Quench the reaction promptly upon completion. Avoid using fuming sulfuric/nitric acid unless necessary.
Phenolic Compounds ipso-Attack on the methoxy-bearing carbon, acid-catalyzed demethylation.Use milder reaction conditions. During work-up, wash the crude product with a dilute sodium bicarbonate solution to remove acidic phenols.
Mononitrated Intermediates Incomplete reaction (insufficient time, temperature, or nitrating agent).Ensure sufficient reaction time. Use a slight stoichiometric excess of nitric acid. A modest increase in reaction time or temperature may be needed, but must be balanced against by-product formation.

References

  • University of Toronto. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). Retrieved from Department of Chemistry, University of Toronto.
  • Adamiak, J., & Skupiński, W. (n.d.). Dinitrotoluene Synthesis Using Solid State Catalysts – MoO3/SiO2 and H3PO4/MoO3/SiO2.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Methoxy-3,5-dinitrotoluene. TCI Chemicals.
  • Defence Science Journal. (n.d.). Synthesis of 4,4'-Dimethyl-3, 3', 5,5' -Tetranitroazoxybenzene by- Selective Reduction of Trinitrotoluene.
  • Hermann, H., Gebauer, J., & Konieczny, P. (1996). Industrial Nitration of Toluene to Dinitrotoluene. In L. F. Albright, R. V. C. Carr, & R. J. Schmitt (Eds.), ACS Symposium Series, 623, 234-249.
  • CN103304421A. (2013). Method for preparing dinitrotoluene by nitrifying ortho-nitrotoluene with fuming sulfuric acid-nitric acid system.
  • Fischer, A., Fyles, D. L., Henderson, G. N., & Mahasay, S. R. (1986). ipso Nitration. XXVIII. Nitration of 4-substituted toluenes: 1,2 adducts. Canadian Journal of Chemistry, 64(9), 1764-1771.
  • Qu, Z., et al. (n.d.). Mechanisms and Kinetics of Alkaline Hydrolysis of the Energetic Nitroaromatic Compounds 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN). Environmental Science & Technology.
  • MySkinRecipes. (n.d.). 4-Methoxy-3,5-dinitrotoluene.
  • Fischer, A., Henderson, G. N., & Mahasay, S. R. (n.d.). ipso Nitration. XXIX. Nitration of substituted 4-methylanisoles and phenols. Canadian Journal of Chemistry.
  • Nastała, A., & Maksimowski, P. (2023). Review of the Methods for Selective Nitration of Toluene.
  • Physics Wallah. (2022, August 22). If p-methoxy toluene is nitrated, the major product is... [Video]. YouTube.
  • Singleton, D. A., et al. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Journal of the American Chemical Society.
  • Weatherford, C. (2008). Decomposition Mechanisms of Dinitrotoluene. International Journal of Quantum Chemistry, 108(15), 2924-2931.
  • Moodie, R. B., Schofield, K., & Tobin, G. D. (n.d.). Formation of 4-Methyl-2-nitrophenol and 4-Chloro-2-nitrophenol in the Nitration of 4-Methyl- and 4-Chloro-anisole in Aqueous Sulphuric Acid.
  • US5977418A. (1999). Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Dinitrotoluene Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction Dinitrotoluene (DNT) is a nitroaromatic compound with six structural isomers, each possessing the same molecular formula (C₇H₆N₂O₄) but differi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dinitrotoluene (DNT) is a nitroaromatic compound with six structural isomers, each possessing the same molecular formula (C₇H₆N₂O₄) but differing in the substitution pattern of the nitro groups on the toluene ring. The most prevalent isomers in technical grade DNT are 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT), with 2,3-DNT, 2,5-DNT, 3,4-DNT, and 3,5-DNT present in smaller quantities.[1] The accurate identification and differentiation of these isomers are of paramount importance in various fields, including environmental monitoring, forensic science, and as intermediates in the synthesis of polyurethanes and explosive materials like Trinitrotoluene (TNT).

The subtle variations in molecular structure among the DNT isomers give rise to unique spectroscopic signatures. This guide provides a comprehensive comparison of the spectroscopic properties of Dinitrotoluene isomers using Raman Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). By understanding these differences, researchers can select the most appropriate analytical technique for their specific application, whether it be for quantitative analysis, impurity profiling, or structural elucidation.

The Foundation of Spectroscopic Differentiation: Molecular Structure

The position of the two nitro groups on the toluene ring dictates the molecule's symmetry, bond polarizability, and the electronic environment of each atom. These fundamental molecular properties are the root cause of the observable differences in their respective spectra.

  • Symmetry: Isomers with higher symmetry, such as 2,6-DNT and 3,5-DNT, will exhibit fewer vibrational modes in their Raman and IR spectra compared to their less symmetric counterparts like 2,4-DNT.[2]

  • Steric Hindrance: The proximity of the nitro groups to the methyl group and to each other influences the rotational freedom and vibrational frequencies of these functional groups. For instance, the steric hindrance between the methyl group and the two ortho-positioned nitro groups in 2,6-DNT affects its spectroscopic behavior.

  • Electronic Effects: The electron-withdrawing nature of the nitro groups influences the electron density distribution across the aromatic ring and the chemical shifts of the protons and carbon atoms in NMR spectroscopy. The relative positions of these groups lead to distinct patterns in the aromatic region of the NMR spectra.

This guide will delve into how these structural nuances manifest in each of the following spectroscopic techniques.

Comparative Spectroscopic Analysis

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides information about the vibrational modes of a molecule. The key to differentiating DNT isomers with Raman lies in the subtle shifts in the vibrational frequencies of the nitro groups, the aromatic ring, and the methyl group.

Key Differentiating Raman Bands for DNT Isomers:

Vibrational Mode2,4-DNT (cm⁻¹)2,6-DNT (cm⁻¹)Other IsomersCausality of a-parameter
Symmetric NO₂ Stretch ~1358~1365VariesThe electronic environment and steric hindrance around the nitro groups alter the bond strength and vibrational frequency.
Aromatic Ring Breathing ~840~820Distinct patternsThe substitution pattern affects the overall symmetry and vibrational coupling within the aromatic ring.
CH₃ Rocking/Deformation VariesVariesVariesThe interaction between the methyl group and adjacent nitro groups influences these vibrational modes.

Experimental Protocol: Raman Spectroscopy of DNT Isomers

  • Sample Preparation:

    • Solid samples can be analyzed directly. If using a microscope, a small amount of the crystalline sample is placed on a glass slide.

    • For solution-phase analysis, dissolve the DNT isomer in a suitable solvent (e.g., acetonitrile, methanol) to a concentration of approximately 1 mg/mL.

  • Instrumentation and Parameters:

    • Utilize a Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm).

    • Select an appropriate objective lens for focusing the laser onto the sample.

    • Set the laser power to a level that provides a good signal-to-noise ratio without causing sample degradation (typically a few milliwatts).

    • Acquire spectra over a range of approximately 200-1800 cm⁻¹ with an integration time of 1-10 seconds and multiple accumulations to improve the signal.

  • Data Analysis:

    • Perform baseline correction to remove any fluorescence background.

    • Normalize the spectra to compare relative peak intensities.

    • Identify and compare the characteristic peaks for each isomer, paying close attention to the symmetric NO₂ stretching and aromatic ring breathing modes.

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Solid Solid Sample Place_on_slide Place_on_slide Solid->Place_on_slide Direct Analysis Solution Dissolve in Solvent Place_in_cuvette Place_in_cuvette Solution->Place_in_cuvette Solution Analysis Spectrometer Raman Spectrometer Place_on_slide->Spectrometer Place_in_cuvette->Spectrometer Parameters Set Laser Power, Integration Time, Accumulations Spectrometer->Parameters Acquire Acquire Spectrum Parameters->Acquire Baseline Baseline Correction Acquire->Baseline Normalize Normalization Baseline->Normalize Compare Peak Comparison Normalize->Compare FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Clean Clean ATR Crystal Sample Place Sample on Crystal Clean->Sample FTIR FTIR Spectrometer Sample->FTIR Background Collect Background FTIR->Background Acquire Acquire Sample Spectrum Background->Acquire Process Ratio to Background Acquire->Process Baseline Baseline Correction Process->Baseline Compare Peak Comparison Baseline->Compare

Workflow for ATR-FTIR spectroscopic analysis of DNT isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical shifts, coupling constants, and multiplicities of the signals in the NMR spectra are highly sensitive to the isomeric structure of DNT.

Key Differentiating NMR Features for DNT Isomers:

¹H NMR:

IsomerAromatic Proton Chemical Shifts (ppm)Methyl Proton Chemical Shift (ppm)Splitting Patterns
2,3-DNT ~8.02 (d), ~7.67 (t), ~7.58 (d)~2.43 (s)Distinct doublet, triplet, doublet pattern for aromatic protons.
2,4-DNT ~8.7 (d), ~8.4 (dd), ~7.6 (d)~2.7 (s)Unique set of doublet and doublet of doublets in the aromatic region.
2,5-DNT VariesVariesSpecific splitting patterns based on proton-proton coupling.
2,6-DNT ~8.1 (d), ~7.6 (t)~2.6 (s)Simpler aromatic region due to higher symmetry.
3,4-DNT VariesVariesCharacteristic splitting patterns.
3,5-DNT ~8.2 (s), ~7.9 (s)~2.5 (s)Two singlets in the aromatic region due to symmetry.

¹³C NMR:

The chemical shifts of the aromatic and methyl carbons also show distinct differences between the isomers, providing further confirmation of their identity.

Experimental Protocol: NMR Spectroscopy of DNT Isomers

  • Sample Preparation:

    • Dissolve 5-10 mg of the DNT isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry 5 mm NMR tube. [3] * Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation and Parameters:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum, which may require a longer acquisition time and a larger number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data using Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Analyze the chemical shifts, integration values (for ¹H), and splitting patterns to assign the signals to the respective protons and carbons of the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer NMR NMR Spectrometer Transfer->NMR Lock_Shim Lock and Shim NMR->Lock_Shim Acquire Acquire 1H & 13C Spectra Lock_Shim->Acquire Process Process FID Acquire->Process Calibrate Calibrate Spectrum Process->Calibrate Analyze Analyze Chemical Shifts, Couplings, and Integrals Calibrate->Analyze

Workflow for NMR spectroscopic analysis of DNT isomers.
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions and their fragments. The fragmentation patterns of DNT isomers upon ionization are often unique and can be used for their unambiguous identification.

Key Differentiating Fragmentation Patterns for DNT Isomers:

Upon electron ionization (EI), DNT isomers typically show a molecular ion peak (M⁺˙) at m/z 182. The differentiation arises from the relative abundances of the fragment ions.

IsomerKey Fragment Ions (m/z)Fragmentation Pathway
2,4-DNT 165, 135, 116, 89, 63Loss of OH, followed by loss of NO and CO. The fragment at m/z 116 is particularly diagnostic. [4]
2,6-DNT 165, 135, 89, 63Similar initial losses to 2,4-DNT, but with different relative intensities and the absence of a significant peak at m/z 116. [4]
Other Isomers VariesEach isomer exhibits a unique fragmentation pattern based on the stability of the resulting fragment ions.

Experimental Protocol: GC-MS of DNT Isomers

  • Sample Preparation:

    • Dissolve the DNT isomer in a volatile organic solvent (e.g., acetone, acetonitrile) to a concentration suitable for GC-MS analysis (typically in the µg/mL range).

  • Instrumentation and Parameters:

    • Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Select a suitable GC column (e.g., a non-polar or medium-polarity column) for the separation of the isomers if analyzing a mixture.

    • Set the GC oven temperature program to achieve good separation.

    • For the MS, use electron ionization (EI) at 70 eV.

    • Acquire mass spectra over a mass range of m/z 50-200.

  • Data Analysis:

    • Identify the molecular ion peak for each isomer.

    • Analyze the fragmentation pattern and compare the relative abundances of the key fragment ions to differentiate between the isomers.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in Volatile Solvent Inject Inject Sample Dissolve->Inject GCMS GC-MS System Acquire Acquire Mass Spectra GCMS->Acquire Inject->GCMS Identify_M Identify Molecular Ion Acquire->Identify_M Analyze_Frag Analyze Fragmentation Pattern Identify_M->Analyze_Frag Compare Compare with Reference Spectra Analyze_Frag->Compare

Workflow for GC-MS analysis of DNT isomers.

Conclusion

The spectroscopic analysis of dinitrotoluene isomers is a clear demonstration of how subtle changes in molecular structure can lead to distinct and measurable differences in their interaction with electromagnetic radiation. Each of the techniques discussed—Raman, IR, NMR, and Mass Spectrometry—offers a unique set of advantages for the differentiation and characterization of these compounds.

  • Raman and IR spectroscopy provide rapid, non-destructive analysis based on the vibrational fingerprints of the isomers.

  • NMR spectroscopy offers unparalleled detail regarding the precise chemical environment of each atom in the molecule, enabling unambiguous structural assignment.

  • Mass spectrometry provides information on the molecular weight and characteristic fragmentation patterns, which are highly specific to each isomer.

By leveraging the complementary information provided by these techniques, researchers can confidently identify and differentiate the six isomers of dinitrotoluene, a critical capability in a wide range of scientific and industrial applications. This guide serves as a foundational resource for selecting the appropriate spectroscopic method and for interpreting the resulting data with a clear understanding of the underlying molecular principles.

References

  • U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Dinitrotoluene (DNT). [Link]

  • Gares, K. L., et al. (2016). Solution and Solid Trinitrotoluene (TNT) Photochemistry: Persistence of TNT-like Ultraviolet (UV) Resonance Raman Bands. The Journal of Physical Chemistry A, 120(31), 6130–6139. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11761, 2,3-Dinitrotoluene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12067, 3,5-Dinitrotoluene. Retrieved from [Link]

  • Stanimirova, T. S., et al. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 5(2), 29. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11883, 3,4-Dinitrotoluene. Retrieved from [Link]

  • Schwarzenberg, A., et al. (2014). Clarification of the 30 Da releases from the and M-. ions of trinitrotoluene by electrospray high resolution mass spectrometry. Journal of the American Society for Mass Spectrometry, 25(8), 1452–1459. [Link]

  • Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

  • Clark, J. (2020). Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Schwarzenberg, A., et al. (2014). Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 28(13), 1537–1544. [Link]

  • Almomani, F. A., et al. (2023). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. International Journal of Science and Research (IJSR), 6(1), 1683-1691. [Link]

  • Spectra Analysis Instruments, Inc. (n.d.). IR Applied to Isomer Analysis. [Link]

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